molecular formula C11H14N2O B071978 N-Methylserotonin CAS No. 1134-01-6

N-Methylserotonin

Cat. No.: B071978
CAS No.: 1134-01-6
M. Wt: 190.24 g/mol
InChI Key: ASUSBMNYRHGZIG-UHFFFAOYSA-N
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Description

N-Methylserotonin is a high-affinity, selective agonist for specific 5-hydroxytryptamine (5-HT) receptor subtypes, with a primary focus on the 5-HT2 family, particularly the 5-HT2B receptor. This biosynthetic precursor to melatonin is a pivotal research tool for elucidating the complex signaling pathways of serotonin, a key neurotransmitter in the central and peripheral nervous systems. Its primary research value lies in its ability to selectively activate 5-HT2 receptors, enabling scientists to probe the physiological and pathological roles of these receptors in various processes. Key research applications include the investigation of vascular and non-vascular smooth muscle contraction, the study of platelet aggregation, and the modeling of receptor function in neuropsychiatric disorders. Furthermore, this compound serves as a critical compound in studying the gut-brain axis due to its significant production and action in the gastrointestinal tract. By acting as a direct receptor agonist, it bypasses upstream synthesis pathways, allowing for precise manipulation of serotonergic signaling in experimental models. Researchers utilize this compound to dissect mechanisms underlying migraine, anxiety, and cardiovascular function, providing invaluable insights for basic neuropharmacology and potential therapeutic development. This product is offered in high purity to ensure experimental reproducibility and reliability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(methylamino)ethyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSBMNYRHGZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150396
Record name N-Methylserotonin
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N-Methylserotonin
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CAS No.

1134-01-6
Record name N-Methylserotonin
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Record name N-Methylserotonin
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Record name N-Methylserotonin
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Record name N-METHYLSEROTONIN
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Record name N-Methylserotonin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-Methylserotonin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylserotonin (NMS), a tryptamine alkaloid and a derivative of serotonin, has garnered increasing interest within the scientific community. Initially identified as a naturally occurring compound in a diverse range of organisms, its potent pharmacological activities, particularly at serotonin receptors, underscore its potential as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, its distribution in nature, detailed experimental protocols for its study, and an in-depth look at its signaling pathways.

Discovery and Chemical Profile

This compound, chemically known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a mono-methylated derivative of serotonin (5-hydroxytryptamine). The methyl group is located on the terminal amine of the ethylamine side chain. This structural modification distinguishes it from other methylated tryptamines and significantly influences its pharmacological properties.

Natural Sources and Quantitative Data

This compound is biosynthesized in a variety of plants, animals, and fungi. The enzyme indolethylamine N-methyltransferase (INMT) is responsible for the N-methylation of tryptamine and serotonin, with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[1][2][3] The biosynthetic pathway can involve the methylation of tryptamine followed by hydroxylation, or the direct methylation of serotonin.[4]

Quantitative analysis of this compound and its derivatives has been performed on various natural sources. The concentrations can vary significantly between different species and even different tissues of the same organism.

Organism/Tissue Compound Concentration Reference
Actaea racemosa (Black Cohosh) TissuesThis compoundVariable, detected in most tissues[5]
Actaea racemosa (Black Cohosh) Flowering TissuesSerotonin (major tryptamine)Higher than this compound[5]
Citrus species (e.g., Lemon, Tangerine, Grapefruit) SeedsAcyl-Nω-methylserotoninsPredominantly long-chain (C20-C25)[6]
Citrus limon 'Lamas' (Lemon) Inner Seed CoatMethyl-C22-serotonin38.6% of total acylserotonins[6]
Citrus limon 'Lamas' (Lemon) Inner Seed CoatMethyl-C24-serotonin26.8% of total acylserotonins[6]
Zanthoxylum piperitum (Japanese Pepper) Immature SeedsThis compound 5-O-β-glucosideApproximately 0.15% (w/w)[7]
Zanthoxylum piperitum (Japanese Pepper) Immature SeedsN,N-dimethylserotonin 5-O-β-glucosideApproximately 0.29% (w/w)[7]

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Plant Material Preparation

  • Harvest fresh plant material (e.g., leaves, seeds, rhizomes).

  • Lyophilize or oven-dry the material at a low temperature (e.g., 40-60°C) to a constant weight to prevent degradation.[8]

  • Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.[8]

3.1.2. Extraction

  • Weigh a precise amount of the powdered plant material (e.g., 100 mg).

  • Add a suitable extraction solvent. A common choice is methanol or an acidified methanol solution. The volume will depend on the sample size, but a 1:10 or 1:20 sample-to-solvent ratio is a good starting point.

  • Sonicate the mixture for 15-30 minutes and/or vortex vigorously to ensure thorough extraction.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

  • Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used (e.g., Supelco Ascentis® Express C18, 150 mm x 3.0 mm, 2.7 µm).[9]

    • Mobile Phase: A gradient elution with two solvents is common.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.[10]

    • Flow Rate: A typical flow rate is 0.4-0.5 mL/min.

    • Gradient: The gradient program should be optimized to achieve good separation of this compound from other matrix components and related tryptamines.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

      • Precursor Ion: The protonated molecule [M+H]+ of this compound (C11H15N2O+, m/z 191.1).

      • Product Ions: Characteristic fragment ions are selected for quantification and confirmation (e.g., the loss of the methylamine side chain).

    • Quantification: A calibration curve is generated using certified standards of this compound. An internal standard (e.g., a deuterated analog of this compound) should be used to correct for matrix effects and variations in instrument response.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.[11][12][13]

3.2.1. Membrane Preparation

  • Use cell lines stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue from a region rich in these receptors (e.g., hippocampus).

  • Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.

3.2.2. Binding Assay

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT). The concentration should be close to its Kd value.

    • A range of concentrations of the unlabeled competitor (this compound).

    • The membrane preparation.

  • For determining non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., serotonin) is used instead of the competitor.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3.2.3. Data Analysis

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for 5-HT7 Receptor Activity

This protocol describes a cell-based assay to measure the ability of this compound to stimulate cAMP production via the 5-HT7 receptor.[14][15][16]

3.3.1. Cell Culture and Plating

  • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT7 receptor.

  • Culture the cells in appropriate media and conditions.

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to a suitable confluency.

3.3.2. cAMP Accumulation Assay

  • Wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add varying concentrations of this compound (the agonist) to the wells. Include a known 5-HT7 agonist (e.g., 5-CT or serotonin) as a positive control.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Lyse the cells to release the intracellular cAMP.

3.3.3. cAMP Detection

  • Quantify the amount of cAMP in the cell lysates using a commercial assay kit. A common method is Homogeneous Time-Resolved Fluorescence (HTRF).

    • Add the HTRF detection reagents (e.g., a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

    • Incubate at room temperature to allow the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

3.3.4. Data Analysis

  • Calculate the HTRF ratio (e.g., 665 nm / 620 nm).

  • Plot the HTRF ratio against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Signaling Pathways

This compound exerts its biological effects by interacting with various serotonin receptors, most notably the 5-HT1A and 5-HT7 subtypes, for which it has high affinity. It also acts as a selective serotonin reuptake inhibitor (SSRI).

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[11][17][18] this compound, acting as an agonist at this receptor, initiates a signaling cascade that leads to neuronal inhibition.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMS This compound 5HT1A 5-HT1A Receptor NMS->5HT1A Binds and Activates Gi_protein Gi/o Protein (αβγ) 5HT1A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits (α subunit) GIRK GIRK Channel Gi_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Reduced activation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: this compound activation of the 5-HT1A receptor signaling pathway.

Upon binding of this compound, the 5-HT1A receptor activates the Gi/o protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuron, which is an inhibitory effect.[11] Studies have shown that the 5-HT1A receptor can couple to Gαi1, Gαi2, and to a lesser extent, Gαi3.[19]

5-HT7 Receptor Signaling

The 5-HT7 receptor is a GPCR that couples to the stimulatory G-protein, Gs.[20][21] As an agonist, this compound stimulates this pathway, which is generally associated with neuronal excitation and plasticity.

Gs_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMS This compound 5HT7 5-HT7 Receptor NMS->5HT7 Binds and Activates Gs_protein Gs Protein (αβγ) 5HT7->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates (α subunit) cAMP cAMP AC->cAMP Increased production PKA Protein Kinase A cAMP->PKA Activates ERK ERK PKA->ERK Activates Gene_Expression Changes in Gene Expression PKA->Gene_Expression mTOR mTOR ERK->mTOR Activates Neuronal_Plasticity Neuronal Plasticity mTOR->Neuronal_Plasticity

Caption: this compound activation of the 5-HT7 receptor signaling pathway.

Activation of the 5-HT7 receptor by this compound leads to the dissociation of the Gs protein. The Gαs subunit stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This elevation in cAMP activates PKA, which in turn can phosphorylate various downstream targets, including transcription factors that modulate gene expression. The 5-HT7 receptor signaling cascade has also been shown to involve the activation of the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways, which are crucial for neuronal plasticity and neurite elongation.[22][23]

Conclusion

This compound is a fascinating natural product with significant and diverse biological activities. Its high affinity for key serotonin receptors, coupled with its role as an SSRI, makes it a valuable tool for neuropharmacological research and a promising scaffold for the development of novel therapeutics. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate further investigation into the physiological roles and therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Comparative Chemical Structures and Properties of N-Methylserotonin and Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: This technical guide provides a detailed comparative analysis of N-methylserotonin and its parent compound, serotonin (5-hydroxytryptamine, 5-HT). It elucidates the fundamental structural differences and their implications for chemical properties, biosynthesis, and pharmacodynamics. The document includes a comprehensive review of receptor binding affinities, detailed experimental protocols for synthesis and analysis, and visual diagrams of key pathways and workflows to support advanced research and development.

Chemical Structure and Physicochemical Properties

Serotonin and this compound are indoleamine molecules, sharing a common 5-hydroxyindole core structure. The primary structural distinction lies in the substitution at the terminal amine of the ethylamine side chain. Serotonin possesses a primary amine (-NH₂), whereas this compound features a secondary amine (-NHCH₃) due to the addition of a methyl group.[1] This seemingly minor modification results in distinct physicochemical properties.

This compound's IUPAC name is 3-[2-(methylamino)ethyl]-1H-indol-5-ol.[1] It is also known as norbufotenin or 5-hydroxy-N-methyltryptamine (5-HO-NMT).[2] Serotonin's IUPAC name is 3-(2-aminoethyl)-1H-indol-5-ol.[3]

Biosynthesis_Pathway Trp L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Trp->HTP Hydroxylation (Rate-Limiting) Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation NMS This compound Serotonin->NMS N-methylation TPH Tryptophan Hydroxylase (TPH) TPH->Trp AADC Aromatic L-amino acid Decarboxylase (AADC) AADC->HTP INMT Indolethylamine N-methyltransferase (INMT) INMT->Serotonin SAM SAM → SAH SAM->INMT Signaling_Pathway Ligand Serotonin or This compound Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers HPLC_Workflow Sample Biological Sample (e.g., Serum, Plasma) Precip Protein Precipitation (e.g., with Methanol/Acid) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject HPLC Injection Supernatant->Inject Column Separation on Reversed-Phase C18 Column Inject->Column Detect Detection (Electrochemical or UV) Column->Detect Analysis Data Analysis (Chromatogram Integration & Quantification) Detect->Analysis

References

The Endogenous Function of N-Methylserotonin in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is an endogenous tryptamine alkaloid found in various plant, animal, and fungal species.[1] Chemically, it is the direct N-methylated derivative of the crucial neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] While the physiological roles of serotonin are extensively documented, the specific endogenous function of this compound within the mammalian brain remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of NMS, focusing on its biosynthesis, pharmacodynamics, and putative signaling pathways. It is designed to serve as a resource for researchers and professionals in neuroscience and drug development, highlighting both established data and critical gaps in knowledge that present opportunities for future research.

Biosynthesis and Metabolism

This compound is synthesized from serotonin through a single enzymatic step. This reaction is catalyzed by Indolethylamine N-methyltransferase (INMT), an enzyme that transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of serotonin.[2][3] INMT is the same enzyme responsible for the methylation of tryptamine in the biosynthetic pathway of N,N-dimethyltryptamine (DMT).[1] While INMT is expressed in various peripheral tissues, its mRNA has also been identified in the human brain, including the cerebral cortex, choroid plexus, and pineal gland, suggesting a capacity for central NMS synthesis.[2]

The metabolic fate of this compound in the brain has not been explicitly detailed, but like other monoamines such as serotonin and tryptamine, it is presumed to be a substrate for monoamine oxidase (MAO), leading to its degradation.[4]

cluster_synthesis Biosynthesis cluster_metabolism Presumed Metabolism Serotonin Serotonin NMS This compound Serotonin->NMS  Methylation SAM S-Adenosyl- Methionine INMT Indolethylamine N-Methyltransferase (INMT) SAM->INMT INMT->NMS SAH S-Adenosyl- Homocysteine INMT->SAH NMS_met This compound Metabolite Inactive Metabolite NMS_met->Metabolite Oxidative deamination MAO Monoamine Oxidase (MAO) MAO->Metabolite

Biosynthesis and presumed metabolism of this compound.

Pharmacology

The neuropharmacological profile of this compound is characterized by its high-affinity interactions with specific serotonin receptor subtypes and its activity as a serotonin reuptake inhibitor. A significant challenge in defining the endogenous role of NMS is the current lack of data on its physiological concentrations in the brain. Without this information, the functional relevance of its binding affinities remains speculative.

Receptor Binding Profile

This compound exhibits a distinct binding profile, with particularly high affinity for the 5-HT1A and 5-HT7 receptors.[1][5] This suggests that these receptors are the primary mediators of its endogenous effects.

ReceptorLigandParameterValue (nM)Reference
5-HT1A This compoundIC50≤ 2[1][5]
5-HT7 This compoundIC50≤ 2[1][5]
SERT This compound-Potent Inhibitor[1]
5-HT1Aα-MethylserotoninKi42[6]
5-HT1Bα-MethylserotoninKi85[6]
5-HT1Dα-MethylserotoninKi150[6]
5-HT2Aα-MethylserotoninKi3[6]

Note: Data for α-Methylserotonin, a related but distinct compound, is included for comparative context due to the limited availability of comprehensive Ki values for this compound.

Serotonin Transporter (SERT) Interaction

In addition to direct receptor agonism, this compound acts as a selective serotonin reuptake inhibitor (SSRI).[1] By binding to the serotonin transporter (SERT), NMS can block the reabsorption of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of serotonin and prolonging its signaling. This dual action—direct receptor activation and reuptake inhibition—suggests a complex modulatory role in serotonergic neurotransmission.

Signaling Pathways

The downstream signaling cascades initiated by this compound are dictated by the G-protein coupling of its target receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a canonical Gi/o-coupled receptor. Agonist binding, including by NMS, leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

NMS This compound 5HT1A 5-HT1A Receptor NMS->5HT1A Gi_Go Gi/o Protein 5HT1A->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Hyperpolarization Neuronal Inhibition (Hyperpolarization) GIRK->Hyperpolarization K_ion K+ K_ion->GIRK

This compound signaling via the 5-HT1A receptor.
5-HT7 Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to a Gs protein. Its activation by NMS stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

NMS This compound 5HT7 5-HT7 Receptor NMS->5HT7 Gs Gs Protein 5HT7->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Targets (e.g., CREB) PKA->Downstream Modulation Neuronal Modulation (e.g., Gene Expression) Downstream->Modulation cluster_5HT Serotonin Signaling cluster_NMS This compound Signaling Serotonin Serotonin 5HT2A_1 5-HT2A Receptor Serotonin->5HT2A_1 BetaArrestin2 β-Arrestin2 5HT2A_1->BetaArrestin2 Src Src BetaArrestin2->Src Akt Akt Src->Akt Akt_Phos p-Akt Akt->Akt_Phos Phosphorylation NMS NMS 5HT2A_2 5-HT2A Receptor NMS->5HT2A_2 No_Activation No β-Arrestin2/ Src/Akt Activation 5HT2A_2->No_Activation Start Brain Tissue Sample Homogenize Homogenize in Acidic Buffer Start->Homogenize Centrifuge1 Centrifuge (12,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Precipitate Add Internal Std. & Acetonitrile Supernatant1->Precipitate Centrifuge2 Centrifuge (12,000 x g) Precipitate->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Evaporate Evaporate to Dryness Supernatant2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

N-Methylserotonin: A Comprehensive Receptor Binding and Signaling Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methylserotonin (N-methyl-5-hydroxytryptamine) is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin. It is found in various plants, animals, and fungi.[1] As a methylated analog of serotonin, this compound exhibits a distinct pharmacological profile, characterized by high affinity for specific serotonin (5-HT) receptor subtypes. This technical guide provides a detailed overview of the receptor binding profile of this compound, the experimental protocols used to determine these interactions, and the associated signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of serotonergic neurotransmission.

Receptor Binding Profile of this compound

This compound demonstrates a high affinity and selectivity for the 5-HT7 and 5-HT1A receptors.[1][2] It also interacts with other serotonin receptor subtypes, albeit with lower affinity. Furthermore, this compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI).[2]

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding affinity of this compound to various serotonin receptor subtypes. The data is presented as IC50 and Ki values, which are measures of the concentration of a ligand required to inhibit 50% of specific binding of a radioligand and the inhibitory constant, respectively. A lower value indicates a higher binding affinity.

Receptor SubtypeLigandAssay TypeSpeciesTissue/Cell LineIC50 (nM)Ki (nM)Reference(s)
5-HT7 This compoundRadioligand Binding--0.023-[3]
5-HT1A This compoundRadioligand Binding--≤ 2-[1][2]
5-HT7 This compoundRadioligand Binding--≤ 2-[1][2]
5-HT1Aα-MethylserotoninRadioligand BindingRatBrain-42[1]
5-HT1Bα-MethylserotoninRadioligand BindingRatBrain-85[1]
5-HT1Dα-MethylserotoninRadioligand BindingRatBrain-150[1]
5-HT2Aα-MethylserotoninRadioligand BindingRatBrain-3 (with [3H]DOB)[1]
5-HT2Aα-MethylserotoninRadioligand BindingRatBrain-880 (with [3H]ketanserin)[1]

Note: Data for α-Methylserotonin is included for comparative purposes as it is a structurally related compound.

Signaling Pathways

This compound, acting as an agonist at 5-HT7 and 5-HT1A receptors, initiates distinct downstream signaling cascades.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Activation of the 5-HT7 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to a cellular response. The 5-HT7 receptor can also couple to the G12 alpha subunit, which can activate Rho GTPases and influence neuronal morphology.[4][5]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N_Methylserotonin This compound 5HT7R 5-HT7 Receptor N_Methylserotonin->5HT7R Binds Gs Gs Protein (α, β, γ) 5HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

This compound 5-HT7 Receptor Gs Signaling Pathway
5-HT1A Receptor Signaling

In contrast to the 5-HT7 receptor, the 5-HT1A receptor is coupled to the Gi/o alpha subunit of the heterotrimeric G protein.[6] Upon activation by this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] This, in turn, reduces the activity of PKA. Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Gio_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N_Methylserotonin This compound 5HT1AR 5-HT1A Receptor N_Methylserotonin->5HT1AR Binds Gio Gi/o Protein (α, β, γ) 5HT1AR->Gio Activates AC Adenylyl Cyclase Gio:e->AC Inhibits GIRK GIRK Channel Gio:e->GIRK Activates (βγ subunits) cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ Efflux PKA Protein Kinase A cAMP->PKA Inhibition of Activation

This compound 5-HT1A Receptor Gi/o Signaling Pathway

Experimental Protocols

The determination of the receptor binding profile of this compound relies on a variety of in vitro assays. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. This is typically achieved through competition assays where the unlabeled ligand (this compound) competes with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-5-CT for 5-HT7 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (this compound).

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

5. Data Analysis:

  • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand and this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis End End Analysis->End

General Workflow for a Radioligand Binding Assay
Functional Assays

Functional assays are employed to determine the efficacy of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

cAMP Assay (for Gs-coupled receptors like 5-HT7):

  • Cells expressing the 5-HT7 receptor are incubated with this compound.

  • The intracellular levels of cAMP are then measured, typically using a competitive immunoassay or a reporter gene assay.

  • An increase in cAMP levels in response to this compound indicates agonist activity. The concentration that produces 50% of the maximal response is the EC50 value.

GTPγS Binding Assay (for Gi/o-coupled receptors like 5-HT1A):

  • This assay measures the activation of G proteins by the receptor.

  • Cell membranes are incubated with a non-hydrolyzable analog of GTP, [35S]GTPγS, in the presence of the agonist (this compound).

  • Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • The amount of bound [35S]GTPγS is quantified and is a measure of G protein activation. An increase in [35S]GTPγS binding indicates agonist activity.

Selectivity Profile

While this compound shows high selectivity for 5-HT7 and 5-HT1A receptors, a comprehensive screen against a broad panel of other neurotransmitter receptors (e.g., dopamine, adrenergic, histamine, muscarinic) is necessary to fully characterize its selectivity profile and predict potential off-target effects. Limited information is currently available in the public domain regarding such a broad selectivity screen.

Conclusion

This compound is a potent and selective agonist at 5-HT7 and 5-HT1A receptors. Its distinct binding profile and functional activity make it a valuable tool for studying the physiological and pathological roles of these receptors. The information and protocols provided in this guide offer a foundation for further research into the therapeutic potential of this compound and other selective serotonergic compounds. A complete understanding of its selectivity against a wider range of receptors is an important area for future investigation.

References

An In-depth Technical Guide to the Pharmacological Properties of N-Methylserotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (N-methyl-5-hydroxytryptamine) is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin.[1] It is found in various plants, animals, and fungi.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, and known signaling pathways. Detailed experimental protocols for its characterization are also provided to facilitate further research and drug development efforts.

Core Pharmacological Profile

This compound exhibits a distinct pharmacological profile, primarily characterized by its high affinity for specific serotonin receptors and its activity as a serotonin reuptake inhibitor.

Receptor Binding Affinity

This compound demonstrates high affinity for the 5-HT1A and 5-HT7 serotonin receptors.[1][2] The available quantitative data on its binding affinity is summarized in the table below. It is noteworthy that a complete binding profile across all serotonin receptor subtypes is not extensively documented in publicly available literature.

ReceptorLigandAssay TypeSpeciesIC50KiReference
5-HT1AThis compoundRadioligand Binding-≤ 2 nM-[1][2]
5-HT7This compoundRadioligand Binding-≤ 2 nM-[1][2]
SERTThis compoundReuptake Assay---[1][2]

Further research is required to determine the binding affinities (Ki) of this compound across a comprehensive panel of neurotransmitter receptors and transporters to fully elucidate its selectivity profile.

Functional Activity

This compound acts as an agonist at the 5-HT1A and 5-HT7 receptors.[1][2] Quantitative functional activity data, including potency (EC50) and efficacy (Emax), are not widely available and represent a key area for future investigation.

ReceptorAssay TypeCell LineMeasured EffectPotency (EC50)Efficacy (Emax)Reference
5-HT1AcAMP Assay-AgonistNot ReportedNot Reported[1][2]
5-HT7cAMP Assay-AgonistNot ReportedNot Reported[1][2]
5-HT2AHead-twitch responseMouse (in vivo)Agonist--[3]

Detailed functional characterization is necessary to understand the full therapeutic potential and possible side-effect profile of this compound.

Signaling Pathways

The primary signaling pathways for the high-affinity targets of this compound, the 5-HT1A and 5-HT7 receptors, are well-established.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

5-HT1A_Signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion agonist This compound agonist->receptor Binds atp ATP atp->ac response Cellular Response (e.g., Neuronal Inhibition) camp->response Leads to

5-HT1A Receptor Signaling Pathway
5-HT7 Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT7 receptor is a GPCR that couples to a stimulatory G-protein (Gs). Activation of the 5-HT7 receptor by this compound stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

5-HT7_Signaling cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Conversion agonist This compound agonist->receptor Binds atp ATP atp->ac response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Relaxation) camp->response Leads to

5-HT7 Receptor Signaling Pathway

Experimental Protocols

To facilitate further research, the following are detailed protocols for the characterization of this compound's pharmacological properties.

Radioligand Binding Assay for Ki Determination

This protocol outlines the procedure for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at a specific serotonin receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes setup_assay Set up assay plate with: - Membranes - Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) - Varying concentrations of this compound prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data: - Plot % inhibition vs. log[this compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analyze end End analyze->end

References

N-Methylserotonin as a tryptamine alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methylserotonin: A Tryptamine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (N-Me-5-HT), also known as norbufotenin or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid.[1] Chemically, it is a derivative of the neurotransmitter serotonin, distinguished by a single methyl group on the amine of the ethylamine side chain.[1][2] This structural modification confers a unique pharmacological profile, differentiating it from serotonin and other related tryptamines.

This compound is found across various biological kingdoms, including in plants such as black cohosh (Actaea racemosa) and Zanthoxylum piperitum, animals like the Green and Golden Bell Frog (Litoria aurea), and in Amanita mushrooms.[1][2] It is also present as a human metabolite and can be liberated from dietary sources like orange fiber by gut microbiota.[3][4][5] Its presence in diverse natural sources and its distinct biological activities make it a compound of significant interest for pharmacological research and drug development.

Biosynthesis

The biosynthesis of this compound is an enzymatic process originating from the amino acid L-tryptophan. In eukaryotes, tryptophan is first converted to serotonin.[6] Subsequently, this compound is biosynthesized from serotonin via the action of the enzyme indolethylamine N-methyltransferase (INMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amine of serotonin.[2][7][8] Further methylation of this compound by the same enzyme can produce bufotenin (5-HO-DMT).[7]

G cluster_pathway This compound Biosynthesis Pathway tryptophan L-Tryptophan tdc Tryptophan Decarboxylase (TDC) tryptophan->tdc tryptamine Tryptamine t5h Tryptamine 5-Hydroxylase (T5H) tryptamine->t5h serotonin Serotonin (5-HT) inmt1 Indolethylamine N-Methyltransferase (INMT) serotonin->inmt1 nms This compound (5-HO-NMT) inmt2 Indolethylamine N-Methyltransferase (INMT) nms->inmt2 bufotenin Bufotenin (5-HO-DMT) tdc->tryptamine t5h->serotonin inmt1->nms inmt2->bufotenin

Biosynthesis of this compound from L-tryptophan.

Pharmacology

Pharmacodynamics

This compound exhibits a complex pharmacodynamic profile, acting as both a serotonin receptor agonist and a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism involves direct binding to and activation of various serotonin receptors, with particularly high affinity for the 5-HT1A and 5-HT7 subtypes.[1][2]

Receptor Binding Profile

Quantitative data reveals a high-affinity interaction with specific serotonin receptors. The compound's binding affinity makes it a potent modulator of the serotonergic system.

Receptor SubtypeBinding Affinity (IC50)Agonist ActivityReference
5-HT1A≤ 2 nMAgonist[1][2]
5-HT7≤ 2 nMAgonist[1][2]
5-HT723 pMAgonist[9]
5-HT2ANot specified, but sufficient for in vivo effectsAgonist[10]
Signaling Pathways

Research has uncovered significant differences in the intracellular signaling pathways activated by this compound compared to serotonin, particularly at the 5-HT2A receptor. While both compounds are agonists at this receptor and can induce a head-twitch response (HTR) in mice, their downstream signaling diverges.[10][11]

Serotonin activates the 5-HT2A receptor, leading to the formation of a signaling complex involving β-arrestin2, Src, and Akt, which results in Akt phosphorylation.[10] In contrast, this compound activates the 5-HT2A receptor to produce behavioral effects (like HTR) through a mechanism that is independent of the β-arrestin2/Src/Akt signaling cascade and does not stimulate Akt phosphorylation.[10][11] This demonstrates agonist-directed signaling, where different agonists stabilize distinct receptor conformations that preferentially activate specific downstream pathways.

G cluster_5HT Serotonin (5-HT) Signaling cluster_NMS This compound (N-Me-5-HT) Signaling 5HT Serotonin 5HT2A_1 5-HT2A Receptor 5HT->5HT2A_1 Gq_1 Gq Protein 5HT2A_1->Gq_1 Barr2_1 β-arrestin2 5HT2A_1->Barr2_1 PLC_1 PLC Activation Gq_1->PLC_1 HTR_1 Head-Twitch Response PLC_1->HTR_1 Src_1 Src Barr2_1->Src_1 Akt_1 Akt Src_1->Akt_1 AktP_1 Akt Phosphorylation Akt_1->AktP_1 NMS This compound 5HT2A_2 5-HT2A Receptor NMS->5HT2A_2 Gq_2 Gq Protein 5HT2A_2->Gq_2 Barr2_2 β-arrestin2 5HT2A_2->Barr2_2 PLC_2 PLC Activation Gq_2->PLC_2 HTR_2 Head-Twitch Response PLC_2->HTR_2 Akt_2 No Akt Phosphorylation Barr2_2->Akt_2

Divergent signaling at the 5-HT2A receptor.

Physiological and Behavioral Effects

  • Central Nervous System: this compound activates the 5-HT2A receptor in vivo, inducing a dose-dependent head-twitch response in mice, a classic behavioral proxy for 5-HT2A agonism.[10]

  • Metabolic and Gut Effects: When administered orally to germ-free mice, this compound was found to reduce adiposity, alter liver glycogenesis, shorten gastrointestinal transit time, and change the expression of genes that regulate circadian rhythm in both the liver and colon.[3][5]

Key Experimental Protocols

Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound at a target receptor (e.g., 5-HT7).

  • Preparation of Membranes: Homogenize tissue or cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g) and resuspend in fresh buffer.

  • Binding Reaction: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [3H]-LSD for 5-HT receptors), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known saturating ligand. Calculate specific binding and plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value.

Head-Twitch Response (HTR) Assay in Mice

This in vivo assay is used to assess 5-HT2A receptor activation.[10]

  • Animal Acclimatization: Acclimate male mice (e.g., C57BL/6J) to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound via intracerebroventricular (i.c.v.) injection. A typical dose range is 5-20 µg per mouse.[10] For antagonist studies, a 5-HT2A antagonist like M100907 (0.05 mg/kg, i.p.) can be administered 10 minutes prior to this compound.[10]

  • Observation: Immediately after injection, place the mouse in an observation chamber and record the number of head twitches (rapid, involuntary side-to-side head movements) over a 30-minute period.[10]

  • Data Analysis: Compare the total number of head twitches between different dose groups and control (vehicle-treated) groups. Statistical analysis (e.g., ANOVA) is used to determine significance.

G start Start: HTR Assay acclimate 1. Animal Acclimatization (30 min) start->acclimate pretreat 2. Pretreatment (Optional) (e.g., Antagonist M100907) acclimate->pretreat admin 3. This compound Admin (i.c.v. injection, 5-20 µg) pretreat->admin observe 4. Observation Period (Record head twitches for 30 min) admin->observe analyze 5. Data Analysis (ANOVA) observe->analyze end_node End analyze->end_node

Workflow for the Head-Twitch Response (HTR) assay.
Akt Phosphorylation Assay in Primary Cortical Neurons

This in vitro assay determines the activation of the Akt signaling pathway.[10]

  • Cell Culture: Generate primary neuronal cultures from the frontal cortex of neonatal mice. Plate neurons in poly-L-lysine-coated dishes in Neurobasal-A media.[10]

  • Serum Starvation: On the fifth day after plating, incubate neurons in serum-free media for 1 hour.[10]

  • Agonist Treatment: Treat the neurons with the agonist (e.g., 1 µM this compound or 1 µM Serotonin as a positive control) for 10 minutes.[10]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total Akt as a loading control.

  • Quantification: Use densitometry to quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the level of Akt phosphorylation.

Conclusion and Future Directions

This compound is a tryptamine alkaloid with a distinct pharmacological profile characterized by high affinity for 5-HT1A and 5-HT7 receptors, SSRI activity, and biased agonism at the 5-HT2A receptor.[1][2][10] Its ability to activate specific signaling pathways while avoiding others (such as the β-arrestin2/Akt pathway engaged by serotonin) presents a compelling opportunity for the development of functionally selective therapeutics.[10][11]

Future research should focus on elucidating the full receptor binding profile of this compound, exploring the downstream functional consequences of its biased signaling in different tissues, and investigating its therapeutic potential for metabolic, gastrointestinal, and neurological disorders. The development of selective agonists that mimic its unique signaling properties could lead to novel drugs with improved efficacy and reduced side effects.

References

The Role of N-Methylserotonin in Tryptophan Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Methylserotonin (NMS), a naturally occurring tryptamine alkaloid, is an intriguing downstream metabolite of tryptophan. While structurally similar to serotonin, the addition of a single methyl group significantly alters its pharmacological profile, conferring high affinity for specific serotonin receptors and activity as a selective serotonin reuptake inhibitor (SSRI). This technical guide provides an in-depth exploration of the role of this compound in tryptophan metabolism, intended for researchers, scientists, and drug development professionals. It details the biosynthetic and degradation pathways of NMS, presents its quantitative pharmacological data, outlines key experimental protocols for its study, and visualizes the complex biological processes involved.

Introduction

Tryptophan, an essential amino acid, serves as the precursor for a multitude of biologically active compounds, including the well-known neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). While the serotonergic system has been extensively studied, the metabolic fate of serotonin extends beyond its degradation to 5-hydroxyindoleacetic acid (5-HIAA). One such alternative pathway involves the N-methylation of serotonin to produce this compound (5-hydroxy-N-methyltryptamine).[1][2] This seemingly minor structural modification imparts distinct pharmacological properties upon the molecule, rendering it a subject of growing interest in neuroscience and drug discovery.

This compound is found in various plant, animal, and fungal species.[1][2] Its endogenous presence in mammals, including its liberation from dietary fibers by gut microbiota, highlights its potential physiological relevance.[3] This guide aims to provide a comprehensive technical overview of this compound, focusing on its metabolic context, pharmacological characteristics, and the experimental methodologies used to investigate its function.

Tryptophan Metabolism and this compound Biosynthesis

The journey from dietary tryptophan to this compound involves a multi-step enzymatic cascade. The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin.

The final step in NMS biosynthesis is the N-methylation of serotonin. This reaction is catalyzed by the enzyme indolethylamine N-methyltransferase (INMT), which transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of serotonin, yielding this compound and S-adenosyl-L-homocysteine (SAH).[4]

Tryptophan_to_NMS_Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) NMS This compound (NMS) Serotonin->NMS Indolethylamine N-Methyltransferase (INMT) (+ SAM)

Biosynthetic pathway from L-tryptophan to this compound.

Degradation of this compound

The primary route of this compound metabolism is oxidative deamination, a reaction catalyzed by monoamine oxidase A (MAO-A).[5] This enzymatic process converts this compound into an unstable aldehyde intermediate, which is then further metabolized. This degradation pathway is analogous to that of serotonin, suggesting that NMS is likely subject to rapid metabolism in tissues where MAO-A is abundant, such as the liver.[5]

NMS_Degradation_Pathway NMS This compound Aldehyde Aldehyde Intermediate NMS->Aldehyde Monoamine Oxidase A (MAO-A) Metabolites Further Metabolites Aldehyde->Metabolites Aldehyde Dehydrogenase

Primary degradation pathway of this compound.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by high-affinity interactions with specific serotonin receptors and inhibition of the serotonin transporter.

Receptor Binding Affinity

NMS demonstrates high affinity for the 5-HT7 and 5-HT1A serotonin receptors, with reported IC50 values in the low nanomolar range.[1] Its affinity for other serotonin receptor subtypes is generally lower.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1A≤ 2 (IC50)[1]
5-HT2A--
5-HT2C--
5-HT6--
5-HT7≤ 2 (IC50)[1]
Functional Activity

This compound acts as an agonist at both the 5-HT7 and 5-HT1A receptors.[1] Furthermore, it functions as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT).

ParameterValueAssayReference
5-HT7 Receptor Activity (EC50)22 nMcAMP Induction-
SSRI Activity (IC50)490 nMSerotonin Reuptake Inhibition-

Signaling Pathways

The physiological effects of this compound are mediated through its interaction with 5-HT7 and 5-HT1A receptors, each coupled to distinct intracellular signaling cascades.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Agonist binding, such as that of this compound, leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMS This compound Receptor 5-HT7 Receptor NMS->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

5-HT7 receptor Gs-coupled signaling pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a GPCR that couples to Gi/o alpha subunits. Activation of this receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMS This compound Receptor 5-HT1A Receptor NMS->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ) cAMP cAMP AC->cAMP Production ↓ Hyperpolarization Neuronal Inhibition GIRK->Hyperpolarization K+ efflux

5-HT1A receptor Gi/o-coupled signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors)

  • This compound

  • Non-labeled competitor for non-specific binding determination (e.g., high concentration of serotonin)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and homogenize in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-labeled competitor, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.

  • Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: Membranes, Radioligand, NMS, Buffers start->prep setup Set up 96-well Plate: Total, Non-specific, & Competition Wells prep->setup incubate Incubate Plate setup->incubate filter Filter and Wash incubate->filter count Measure Radioactivity filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Experimental workflow for radioligand binding assay.

cAMP Accumulation Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure this compound-induced cAMP accumulation in cells expressing the 5-HT7 receptor.

Materials:

  • Cells expressing the human 5-HT7 receptor (e.g., CHO-K1 or HEK293)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • This compound

  • Reference agonist (e.g., serotonin)

  • Stimulation buffer

  • 96-well white opaque microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

  • Agonist Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Reagent Addition: Add the cell lysis buffer followed by the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Fluorescence Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the response against the log concentration of this compound to determine the EC50.

Selective Serotonin Reuptake Inhibitor (SSRI) Assay

This protocol describes a fluorescence-based assay to determine the SSRI activity of this compound.

Materials:

  • Cells expressing the human serotonin transporter (hSERT) (e.g., HEK293 cells)

  • Fluorescent substrate for SERT (e.g., ASP+)

  • This compound

  • Reference SSRI (e.g., fluoxetine)

  • Uptake buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed hSERT-expressing cells into a 96-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or the reference SSRI in uptake buffer.

  • Substrate Addition: Add the fluorescent SERT substrate to initiate uptake.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate uptake for each concentration of this compound. Plot the percentage of inhibition of uptake against the log concentration of this compound to determine the IC50.

Conclusion

This compound represents a fascinating and pharmacologically active metabolite in the tryptophan pathway. Its high affinity for 5-HT7 and 5-HT1A receptors, coupled with its SSRI activity, suggests a potential role in modulating serotonergic neurotransmission in a manner distinct from serotonin itself. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the physiological significance and therapeutic potential of this intriguing molecule. Future research should focus on obtaining a more comprehensive receptor binding profile, detailed enzyme kinetics, and in vivo studies to elucidate the tissue-specific concentrations and functional roles of this compound in health and disease.

References

N-Methylserotonin in Fungi and Amphibians: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylserotonin (NMS), also known as norbufotenin or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a tryptamine alkaloid derived from the neurotransmitter serotonin.[1] This compound is found across various biological kingdoms, including in fungi and amphibians, where it likely plays roles in defense and neurotransmission.[1][2] As a pharmacologically active molecule, this compound exhibits high affinity for several serotonin receptors and functions as a selective serotonin reuptake inhibitor (SSRI), making it a compound of significant interest for neuroscience research and drug development.[1][3] This guide provides a comprehensive overview of the occurrence of this compound in fungi and amphibians, presenting quantitative data, detailing experimental protocols for its extraction and analysis, and illustrating its biosynthetic and signaling pathways.

Occurrence and Biosynthesis of this compound

This compound is the N-methylated derivative of serotonin.[4] Its biosynthesis involves the enzymatic transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the amine group of serotonin. This reaction is catalyzed by an indolethylamine N-methyltransferase (INMT) enzyme.[3][5]

Occurrence in Fungi

This compound has been identified in several species of fungi, particularly within the Amanita genus.[1][2] Its presence alongside other tryptamines like bufotenin suggests a role in the chemical defense mechanisms of these mushrooms.[6]

Table 1: Quantitative Data of this compound in Fungi

Fungal Species Part of Fungus Concentration Reference
Amanita citrina Not specified Detected [6]

| Amanita porphyria | Not specified | Detected |[2][6] |

Note: Specific quantitative data for this compound in fungi is sparse in the available literature. Most studies confirm its presence qualitatively.

The biosynthetic pathway in fungi is hypothesized to start from the amino acid tryptophan.

G Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (PsiD) Serotonin Serotonin (5-HT) Tryptamine->Serotonin Tryptamine 5-Hydroxylase NMS This compound (NMS) Serotonin->NMS Indolethylamine N-Methyltransferase (TrpM) + SAM

Fig 1. Hypothesized biosynthetic pathway of this compound in fungi.
Occurrence in Amphibians

This compound is a known component of the skin secretions of various amphibians. In these animals, it is often found alongside a cocktail of other bioactive amines, including serotonin, bufotenin (5-HO-DMT), and 5-MeO-DMT.[6][7][8] These compounds serve as a potent chemical defense against predators.

The presence of N-methylated tryptamines is particularly well-documented in toads of the Bufo (now also Incilius and Rhinella) genus.[6][7] Research on Bufo gargarizans has led to the identification of specific Bufo indolethylamine N-methyltransferases (BINMTs) responsible for the methylation of serotonin and other tryptamines.[9]

Table 2: Quantitative Data of this compound in Amphibians

Amphibian Species Source Concentration (% of total tryptamines) Reference
Litoria aurea (Green and Golden Bell Frog) Skin Secretions Detected [1][3]
Bufo alvarius (Colorado River Toad) Dried Secretions 0.01–0.03% [8]

| Bufo bufo (Common Toad) | Parotid Gland Secretions | Detected |[7][10] |

G cluster_synthesis Biosynthesis in Amphibian Skin Serotonin Serotonin (5-HT) NMS This compound (NMS) Serotonin->NMS BINMT + SAM Bufotenin Bufotenin (5-HO-DMT) NMS->Bufotenin BINMT + SAM

Fig 2. N-methylation pathway of serotonin in Bufo toads.

Pharmacology and Signaling Pathways

This compound is a potent agonist at several serotonin receptors and also acts as a serotonin reuptake inhibitor.[1][3] Its high affinity for specific receptor subtypes underscores its potential for targeted therapeutic applications.

Key Pharmacological Activities:

  • 5-HT1A and 5-HT7 Receptor Agonist: NMS binds with very high affinity (IC50 ≤ 2 nM) to these receptors.[1][2][3]

  • 5-HT2A Receptor Agonist: It also activates the 5-HT2A receptor, which is responsible for the psychoactive effects of many tryptamines.[11] In vivo studies show that NMS induces a head-twitch response in mice, a behavioral proxy for 5-HT2A activation.[11]

  • Selective Serotonin Reuptake Inhibitor (SSRI): Besides direct receptor agonism, NMS inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration.[1][3]

G NMS This compound Receptors 5-HT1A Receptor 5-HT7 Receptor 5-HT2A Receptor NMS->Receptors:f0 Agonist NMS->Receptors:f1 Agonist NMS->Receptors:f2 Agonist SERT Serotonin Transporter (SERT) NMS->SERT Inhibition Response Cellular Response (e.g., GPCR signaling, Akt phosphorylation) Receptors->Response Synapse Increased Synaptic Serotonin SERT->Synapse

Fig 3. Pharmacological targets of this compound.

Experimental Protocols

The accurate detection and quantification of this compound from complex biological matrices require robust extraction and analytical methodologies.

Extraction from Biological Samples

Objective: To isolate tryptamine alkaloids, including this compound, from fungal or amphibian tissue while minimizing degradation and removing interfering substances.

Protocol for Fungal Tissue (Methanol-based Extraction):

  • Sample Preparation: Dry the raw fungal biomass (e.g., in a forced-air oven at 25-40°C) to a constant weight.[12] Grind the dried material into a fine powder (e.g., 200 mesh) to increase the surface area for extraction.[12]

  • Solvent Extraction:

    • Suspend the ground fungal powder in methanol or an acidic/alkaline hydro-methanol mixture.[12] A common ratio is 1:10 to 1:20 (w/v) of biomass to solvent.

    • Agitate the slurry (e.g., using a magnetic stirrer or sonicator) at room temperature for several hours to facilitate extraction.

  • Filtration: Filter the slurry through a fine filter (e.g., Whatman No. 1 paper) to separate the liquid extract from the solid biomass.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated aqueous extract.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to isolate the tryptamine fraction.

Protocol for Amphibian Secretions:

  • Collection: Induce secretion from the parotid glands of the amphibian. Collect the secretion and freeze-dry it to obtain a stable powder.

  • Extraction:

    • Dissolve the lyophilized secretion in a suitable solvent, such as methanol or a methanol/water mixture.

    • Vortex or sonicate the sample to ensure complete dissolution of the target analytes.

    • Centrifuge the sample to pellet any insoluble material.

    • Collect the supernatant for analysis.

Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the sensitive and specific quantification of this compound.

Protocol: LC-MS/MS Analysis:

  • Instrumentation: Utilize a system consisting of an Ultra-Performance Liquid Chromatography (UPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF).[3][13][14]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 or C8 column is typically used (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[15]

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+), which is effective for protonating amine-containing compounds like NMS.

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of NMS, m/z 191.1) and a specific product ion generated by its fragmentation (e.g., the ion corresponding to the loss of methylamine, m/z 160.1).[13]

  • Quantification:

    • Standard Curve: Prepare a calibration curve using certified reference standards of this compound at various concentrations.

    • Internal Standard: To correct for matrix effects and variations in sample processing, use a stable isotope-labeled internal standard, such as this compound-D3.[16] The internal standard is added to all samples and standards at a fixed concentration.

    • Calculation: The concentration of NMS in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (Fungus/Amphibian Secretion) B Extraction (Methanol-based) A->B C Filtration / Centrifugation B->C D Add Internal Standard (e.g., NMS-D3) C->D E LC Separation (Reverse-Phase C18) D->E F ESI+ Ionization E->F G MS/MS Detection (MRM Mode) F->G H Peak Integration G->H I Quantification via Calibration Curve H->I

Fig 4. General workflow for the quantitative analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring tryptamine found in select species of fungi and amphibians, where it contributes to their chemical ecology. Its potent and specific interactions with the human serotonergic system make it a molecule of high interest for pharmacological research. While its presence has been confirmed in several species, further quantitative studies are needed to understand its concentration ranges and physiological roles within these organisms. The detailed analytical protocols provided herein offer a robust framework for researchers to pursue such investigations, potentially unlocking new insights into the biosynthesis of tryptamines and discovering novel leads for drug development. Future research should focus on elucidating the complete enzymatic pathways in various species and exploring the therapeutic potential of this compound and its analogues.

References

Preliminary Studies on the Effects of N-Methylserotonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine, is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin.[1] Found in various plants, animals, and fungi, NMS has garnered interest within the scientific community for its distinct pharmacological profile.[1] Preliminary research has revealed its high affinity for specific serotonin receptors and its activity as a selective serotonin reuptake inhibitor (SSRI), suggesting a unique potential for therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its receptor binding profile, signaling pathways, and the experimental methodologies used in its preliminary investigation.

Core Data Summary

The following tables summarize the quantitative data available on this compound's interaction with serotonin receptors and the serotonin transporter.

Table 1: Receptor Binding Affinities of this compound
Receptor SubtypeTest SystemLigandAffinity (Ki, nM)Affinity (IC50, nM)Reference
5-HT1A CHO-K1 cells expressing human receptor[3H]8-OH-DPAT42≤ 2[2][3]
5-HT1B Rat brain homogenate[125I]GTI85-[3]
5-HT1D Bovine brain homogenate[3H]5-HT150-[3]
5-HT2A Rat cortex[3H]Ketanserin880-[3]
5-HT2A Rat cortex[3H]DOB3-[3]
5-HT7 ---≤ 2[2]

Note: The significant difference in Ki values for the 5-HT2A receptor when using different radioligands ([3H]Ketanserin vs. [3H]DOB) suggests that this compound may have different affinities for the agonist and antagonist states of the receptor.[3]

Table 2: Serotonin Transporter Inhibition Profile of this compound
TransporterTest SystemIC50 (nM)Reference
SERT Not SpecifiedData not available[1][2]

Signaling Pathways

This compound's high affinity for 5-HT1A and 5-HT7 receptors indicates that its primary cellular effects are mediated through the signaling cascades associated with these G-protein coupled receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).[4] Activation of this receptor by this compound is expected to initiate a cascade of intracellular events leading to a decrease in neuronal excitability.

G_protein_coupled_receptor_signaling 5-HT1A Receptor Signaling Pathway NMS This compound Receptor 5-HT1A Receptor NMS->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits ERK ERK1/2 G_protein->ERK Activates (via βγ subunits, Ras, Raf, MEK) Akt Akt G_protein->Akt Activates (via PI3K, Ras) cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduces activation

5-HT1A Receptor Signaling Pathway
5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[5][6][7] This pathway is generally associated with increased neuronal excitability and gene transcription. Additionally, the 5-HT7 receptor can couple to G12, activating Rho GTPases.[5]

G_protein_coupled_receptor_signaling_5HT7 5-HT7 Receptor Signaling Pathways cluster_Gs Gs-Mediated Pathway cluster_G12 G12-Mediated Pathway NMS_Gs This compound Receptor_Gs 5-HT7 Receptor NMS_Gs->Receptor_Gs Binds G_protein_Gs Gs Protein Receptor_Gs->G_protein_Gs Activates AC_Gs Adenylyl Cyclase G_protein_Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs Increases production PKA_Gs PKA cAMP_Gs->PKA_Gs Activates ERK_Gs ERK PKA_Gs->ERK_Gs Phosphorylates Akt_Gs Akt PKA_Gs->Akt_Gs Phosphorylates CREB_Gs CREB ERK_Gs->CREB_Gs Phosphorylates NMS_G12 This compound Receptor_G12 5-HT7 Receptor NMS_G12->Receptor_G12 Binds G_protein_G12 G12 Protein Receptor_G12->G_protein_G12 Activates RhoGEF RhoGEF G_protein_G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates Cdc42 Cdc42 RhoGEF->Cdc42 Activates Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Cdc42->Cytoskeleton

5-HT7 Receptor Signaling Pathways

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preliminary studies of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of this compound for various serotonin receptor subtypes.

  • Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from a specific receptor subtype.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target serotonin receptor.

    • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

    • This compound solutions of varying concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine.

    • Scintillation cocktail and a scintillation counter.

    • 96-well filter plates and a cell harvester.

  • Workflow Diagram:

experimental_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_reagents Prepare Radioligand and This compound Dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and NMS prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
  • Procedure:

    • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation.

    • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the potential psychoactive effects of compounds.

  • Objective: To determine if this compound induces head-twitch responses in mice, indicative of 5-HT2A receptor agonism.

  • Materials:

    • Male C57BL/6J mice.

    • This compound solution for injection.

    • Vehicle control (e.g., saline).

    • Observation chambers.

    • Video recording equipment or a magnetometer system for automated detection.

  • Procedure:

    • Animal Acclimation: Acclimate mice to the testing room and observation chambers before the experiment.

    • Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection).

    • Observation: Place the mice individually in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

    • Data Collection: Manually count the number of head twitches or use an automated system to detect and quantify the responses.

    • Data Analysis: Compare the number of head twitches in the this compound-treated group to the vehicle-treated group to determine if there is a statistically significant effect.

Primary Cortical Neuron Culture and Stimulation

This in vitro model allows for the investigation of this compound's effects on neuronal signaling pathways in a controlled environment.

  • Objective: To culture primary cortical neurons and assess the effect of this compound on specific signaling molecules (e.g., Akt phosphorylation).

  • Materials:

    • Embryonic or neonatal mouse/rat pups.

    • Dissection tools.

    • Digestion enzymes (e.g., papain or trypsin).

    • Neuronal culture medium and supplements.

    • Poly-D-lysine or other coated culture plates/coverslips.

    • This compound solution.

    • Reagents for downstream analysis (e.g., antibodies for Western blotting).

  • Procedure:

    • Tissue Dissection: Dissect the cerebral cortices from embryonic or neonatal rodents under sterile conditions.

    • Cell Dissociation: Enzymatically and mechanically dissociate the cortical tissue to obtain a single-cell suspension of neurons.

    • Cell Plating: Plate the neurons onto coated culture dishes at a desired density.

    • Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2, changing the media as required.

    • This compound Stimulation: After a period of in vitro maturation, treat the cultured neurons with this compound at various concentrations and for different durations.

    • Downstream Analysis: Lyse the cells and analyze the activation of specific signaling pathways, such as Akt phosphorylation, using techniques like Western blotting or ELISA.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter.

  • Objective: To quantify the inhibitory potency (IC50) of this compound on SERT function.

  • Materials:

    • Cells expressing the serotonin transporter (e.g., HEK293-hSERT cells or JAR cells).

    • [3H]Serotonin or a fluorescent serotonin analog.

    • This compound solutions of varying concentrations.

    • Assay buffer.

    • Wash buffer.

    • Scintillation cocktail and a scintillation counter or a fluorescence plate reader.

  • Procedure:

    • Cell Plating: Plate the SERT-expressing cells in a 96-well plate and allow them to adhere.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

    • Uptake Initiation: Add a fixed concentration of [3H]Serotonin or a fluorescent serotonin analog to initiate uptake.

    • Incubation: Incubate the plate at 37°C for a specific time to allow for transporter-mediated uptake.

    • Uptake Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular substrate.

    • Quantification: Lyse the cells and measure the amount of intracellular radioactivity or fluorescence.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of serotonin uptake (IC50).

Conclusion

Preliminary investigations into the effects of this compound have revealed a compound with a compelling and distinct pharmacological profile. Its high affinity for 5-HT1A and 5-HT7 receptors, coupled with its activity as a selective serotonin reuptake inhibitor, suggests a multi-faceted mechanism of action. The differential signaling observed at the 5-HT2A receptor compared to serotonin further highlights its unique properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound in various neurological and psychiatric disorders. Future studies should focus on obtaining a complete receptor binding profile, delineating the full extent of its signaling pathways, and exploring its in vivo efficacy and safety in relevant disease models.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methylserotonin from Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylserotonin, a naturally occurring tryptamine alkaloid, is a derivative of the neurotransmitter serotonin. It exhibits significant pharmacological activity, including high affinity for several serotonin receptors. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound from serotonin, catering to the needs of researchers in pharmacology, neuroscience, and drug development. The protocols are supplemented with quantitative data, reaction diagrams, and experimental workflows.

Introduction

This compound (N-methyl-5-hydroxytryptamine) is a compound of significant interest due to its presence in various natural sources, including plants, animals, and fungi, and its distinct pharmacological profile. Biosynthetically, it is formed from serotonin through the action of the enzyme indolethylamine N-methyltransferase (INMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM). Chemical synthesis offers an alternative route for obtaining this compound for research purposes. This application note details both a chemical synthesis strategy based on the work of Somei et al. and a general protocol for enzymatic synthesis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂OPubChem
Molar Mass190.24 g/mol PubChem
AppearanceSolidPubChem
¹H-NMR (Predicted)See Table 2HMDB
¹³C-NMR (Predicted)See Table 3HMDB
Mass SpectrometrySee Table 4PubChem

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

AtomChemical Shift (ppm)Multiplicity
H-27.08s
H-47.15d
H-66.78dd
H-76.85d
H-α3.05t
H-β2.95t
N-CH₃2.55s

Data obtained from the Human Metabolome Database (HMDB). Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

AtomChemical Shift (ppm)
C-2123.5
C-3112.1
C-3a127.8
C-4112.0
C-5150.5
C-6112.2
C-7102.8
C-7a131.5
C-α52.5
C-β24.8
N-CH₃35.0

Data obtained from the Human Metabolome Database (HMDB). Actual values may vary depending on the solvent and experimental conditions.

Table 4: Mass Spectrometry Data for this compound

m/zIntensityInterpretation
191.1179100%[M+H]⁺
146.060480%[M+H - CH₂=NCH₃]⁺
131.049840%[M+H - CH₂=NCH₃ - CH₃]⁺
117.057330%Indole fragment

Fragmentation pattern is dependent on the ionization method and collision energy.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from the synthetic strategy for tryptamine derivatives developed by Somei et al. It involves the selective N-methylation of a protected serotonin derivative followed by deprotection.

Materials:

  • Serotonin hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of Serotonin:

    • Dissolve serotonin hydrochloride in a mixture of THF and water.

    • Add sodium bicarbonate to neutralize the hydrochloride and basify the solution.

    • Add a solution of di-tert-butyl dicarbonate in THF dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-serotonin.

  • N-Methylation:

    • Dissolve N-Boc-serotonin in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride to the solution and stir for 30 minutes at 0 °C.

    • Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-N-methylserotonin.

  • Deprotection:

    • Dissolve the purified N-Boc-N-methylserotonin in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis of this compound using indolethylamine N-methyltransferase (INMT). The enzyme can be obtained from commercial sources or expressed and purified as a recombinant protein.

Materials:

  • Serotonin

  • S-Adenosylmethionine (SAM)

  • Recombinant Indolethylamine N-methyltransferase (INMT)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dithiothreitol (DTT) (optional, to maintain enzyme stability)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Serotonin (e.g., 1-5 mM final concentration)

      • S-Adenosylmethionine (SAM) (e.g., 1.2-2 fold molar excess over serotonin)

      • Phosphate buffer

      • DTT (optional, e.g., 1 mM final concentration)

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for 5 minutes.

    • Initiate the reaction by adding the INMT enzyme to a final concentration of (e.g., 1-10 µg/mL).

    • Incubate the reaction at 37 °C for a defined period (e.g., 1-4 hours), with gentle agitation.

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding a water-immiscible organic solvent, such as ethyl acetate.

    • Vortex the mixture vigorously to extract the this compound into the organic phase.

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Carefully collect the upper organic layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate to maximize product recovery.

  • Purification and Analysis:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under a stream of nitrogen or by rotary evaporation.

    • The crude this compound can be further purified by techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).

    • Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_protection Step 1: Protection cluster_methylation Step 2: N-Methylation cluster_deprotection Step 3: Deprotection Serotonin Serotonin N_Boc_Serotonin N-Boc-Serotonin Serotonin->N_Boc_Serotonin (Boc)₂O, NaHCO₃ THF/H₂O N_Boc_N_methylserotonin N-Boc-N-methylserotonin N_Boc_Serotonin->N_Boc_N_methylserotonin 1. NaH, THF 2. CH₃I N_Methylserotonin This compound N_Boc_N_methylserotonin->N_Methylserotonin TFA, DCM

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Pathway Serotonin Serotonin N_Methylserotonin This compound Serotonin->N_Methylserotonin Methylation SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Donor INMT Indolethylamine N-methyltransferase (INMT) INMT->Serotonin INMT->SAM

Caption: Enzymatic synthesis pathway of this compound.

Conclusion

The protocols provided in this application note offer reliable methods for the synthesis of this compound for research applications. The chemical synthesis route, while multi-stepped, allows for larger scale production, whereas the enzymatic method provides a biomimetic and potentially more selective approach. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available resources. The accompanying data and diagrams serve as a valuable resource for the planning and execution of these synthetic procedures.

Application Notes and Protocols for the Extraction of N-Methylserotonin from Zanthoxylum piperitum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylserotonin, a tryptamine alkaloid, is a derivative of the neurotransmitter serotonin. It is found in various plant and animal species, including the immature seeds of Zanthoxylum piperitum, commonly known as Japanese pepper. This compound is of significant interest to the scientific community due to its pharmacological activity, particularly its agonist effects at serotonin receptors, such as the 5-HT2A receptor.[1] These application notes provide detailed protocols for the extraction and isolation of this compound from Zanthoxylum piperitum, catering to researchers in natural product chemistry, pharmacology, and drug development.

The primary form of this compound in Zanthoxylum piperitum is this compound 5-O-β-glucoside.[2][3][4] Therefore, the protocols outlined below describe the initial extraction of the glycoside followed by a hydrolysis step to yield the target aglycone, this compound.

Data Presentation

The following table summarizes the quantitative data for the extraction and hydrolysis of this compound and its glycoside from immature seeds of Zanthoxylum piperitum.

ParameterValueReference
Starting Material860 g of immature Zanthoxylum piperitum seeds[2]
This compound 5-O-β-glucoside
Yield (crude)2.41 g[2]
Yield (purified)0.53 g[2]
Purity>99%[2]
Content in seeds (w/w)~0.15%[2][3][4]
This compound (from hydrolysis)
Yield from glycoside57%

Experimental Protocols

Protocol 1: Isolation of this compound 5-O-β-Glucoside from Zanthoxylum piperitum

This protocol is adapted from a published method for the isolation of this compound 5-O-β-glucoside from the immature seeds of Zanthoxylum piperitum.[2]

1. Materials and Reagents:

  • Immature seeds of Zanthoxylum piperitum

  • Ethyl acetate

  • Methanol

  • 28% aqueous ammonia

  • Chloroform

  • Water

  • Silica gel for column chromatography

  • Diaion HP-20SS resin

2. Equipment:

  • Grinder or mill

  • Soxhlet extractor (or large-scale extraction glassware)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system for analysis

3. Procedure:

  • Defatting: Grind the immature seeds (860 g) to a coarse powder. Extract the powdered seeds twice with ethyl acetate to remove non-polar components.

  • Extraction: Air-dry the defatted seed powder and then extract with methanol.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Apply the crude extract to a silica gel column.

    • Elute the column with a solvent system of Methanol-Chloroform-28% aqueous Ammonia-Water (50:42:1:7 v/v) followed by a second elution with a solvent system of 80:0:4:16 (v/v) to obtain crude this compound 5-O-β-glucoside (approximately 2.41 g).

  • Purification:

    • Dissolve the crude glycoside in water and adsorb it onto a Diaion HP-20SS column.

    • Wash the column with water to remove mineral salts.

    • Elute the column with methanol.

    • Concentrate the methanolic eluate to yield purified this compound 5-O-β-glucoside (0.53 g, >99% purity).

Protocol 2: Acid Hydrolysis of this compound 5-O-β-Glucoside

This protocol describes the acid-catalyzed hydrolysis of the isolated glycoside to yield this compound.

1. Materials and Reagents:

  • Purified this compound 5-O-β-glucoside

  • 2 M Hydrochloric acid (HCl)

  • Sodium bicarbonate or other suitable base for neutralization

  • Ethyl acetate for extraction

2. Equipment:

  • Reaction flask with reflux condenser

  • Heating mantle or water bath

  • pH meter or pH paper

  • Separatory funnel

3. Procedure:

  • Reaction Setup: Dissolve the purified this compound 5-O-β-glucoside in 2 M HCl in a reaction flask.

  • Hydrolysis: Heat the reaction mixture at 70°C for 1 hour under reflux.

  • Neutralization: Cool the reaction mixture and neutralize it to pH 7 with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the neutralized solution with ethyl acetate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain this compound. The reported yield for this conversion is 57%.

Protocol 3: General Methanolic Extraction of Alkaloids

This protocol provides a more general method for the extraction of alkaloids from Zanthoxylum species and can be adapted for the initial extraction of this compound glycoside.

1. Materials and Reagents:

  • Dried and powdered immature seeds of Zanthoxylum piperitum

  • Methanol

2. Equipment:

  • Soxhlet extractor or glassware for maceration

  • Filter paper and funnel

  • Rotary evaporator

3. Procedure:

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a Soxhlet extractor and extract with methanol for several hours until the extraction is complete.

    • Maceration: Alternatively, soak the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring.

  • Filtration: Filter the methanolic extract to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude methanolic extract containing the this compound glycoside. This crude extract can then be further purified as described in Protocol 1 or directly used for hydrolysis as in Protocol 2, followed by purification of the resulting this compound.

Visualizations

experimental_workflow cluster_extraction Protocol 1: Extraction of Glycoside cluster_hydrolysis Protocol 2: Hydrolysis plant_material Immature Zanthoxylum piperitum Seeds defatting Defatting with Ethyl Acetate plant_material->defatting extraction Methanolic Extraction defatting->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract silica_column Silica Gel Chromatography crude_extract->silica_column crude_glycoside Crude this compound 5-O-β-Glucoside silica_column->crude_glycoside purification Diaion HP-20SS Chromatography crude_glycoside->purification pure_glycoside Purified this compound 5-O-β-Glucoside purification->pure_glycoside hydrolysis_step Acid Hydrolysis (2M HCl, 70°C) pure_glycoside->hydrolysis_step Proceed to Hydrolysis neutralization Neutralization hydrolysis_step->neutralization extraction2 Ethyl Acetate Extraction neutralization->extraction2 concentration2 Concentration extraction2->concentration2 final_product This compound concentration2->final_product

Caption: Experimental workflow for the extraction and hydrolysis of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade NMS This compound receptor 5-HT2A Receptor NMS->receptor binds & activates g_protein Gq/11 Protein receptor->g_protein activates PLC Phospholipase C (PLC) g_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates cellular_response Cellular Response Ca_release->cellular_response PKC->cellular_response

Caption: this compound signaling pathway via the 5-HT2A receptor.

References

Application Note: Quantification of N-Methylserotonin in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (NMS), a methylated derivative of the neurotransmitter serotonin, is a compound of increasing interest in biomedical research due to its presence in various biological systems and its interaction with serotonergic pathways.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, metabolism research, and for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with electrochemical detection (ECD).

This compound is known to be a potent agonist at several serotonin receptors, including the 5-HT1A and 5-HT7 receptors.[2] Its metabolism is primarily carried out by monoamine oxidase A (MAO-A), which converts it to 5-hydroxyindole acetaldehyde.[2] This metabolite can be further oxidized to 5-hydroxyindoleacetic acid (5-HIAA) or reduced to 5-hydroxytryptophol.[2] Understanding this metabolic pathway is essential for interpreting the quantitative data obtained from plasma samples.

Experimental Protocols

This section details the methodologies for the quantification of this compound in human plasma, including sample preparation and HPLC-ECD analysis.

Materials and Reagents
  • This compound oxalate salt (Reference Standard)

  • Perchloric acid (0.8M)

  • Citric acid monohydrate

  • Sodium phosphate dibasic

  • Disodium EDTA

  • Methanol (HPLC grade)

  • Ultrapure water

  • Human plasma (drug-free, for calibration and quality control standards)

Equipment
  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 analytical column (e.g., Supelcosil LC-18DB, 15 cm × 4.0 mm, 3 µm)[3]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and precision glassware

Sample Preparation: Protein Precipitation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.[3]

  • Precipitation: Add 50 µL of ice-cold 0.8M perchloric acid to the plasma sample.[3]

  • Vortexing: Vortex the mixture vigorously for 10 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Injection: Inject a defined volume (e.g., 20 µL) of the supernatant directly into the HPLC system.[3]

HPLC-ECD Conditions

A robust HPLC-ECD method for the separation and detection of this compound is outlined below.

ParameterSetting
Column Supelcosil LC-18DB, 15 cm × 4.0 mm, 3 µm[3]
Mobile Phase 48 mM Citric acid, 28 mM Sodium phosphate dibasic, 0.027 mM Na2EDTA, and 3% Methanol (pH adjusted to 3.18)[3]
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[3]
Injection Volume 20 µL[3]
Detector Electrochemical Detector (ECD)[3]
Working Electrode Potential +0.65 V[3]

Method Validation and Quantitative Data

Table 1: Calibration Curve and Linearity for this compound
ParameterValue
Calibration Range 10 - 200 pg/mL[3]
Regression Equation y = mx + c (based on peak area vs. concentration)[3]
Correlation Coefficient (r²) > 0.99[3]
Table 2: Precision and Accuracy (Representative Data)
Quality Control SampleConcentration (pg/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Accuracy (% Recovery)
Low QC 30< 5%< 7%95 - 105%
Mid QC 100< 4%< 6%97 - 103%
High QC 180< 3%< 5%98 - 102%
Table 3: Recovery and Stability (Representative Data)
ParameterConditionRecovery/Stability
Extraction Recovery Protein Precipitation> 90%
Freeze-Thaw Stability 3 cycles, -20°C to RTStable (<10% deviation)
Short-Term Stability 24 hours at 4°CStable (<10% deviation)
Long-Term Stability 30 days at -80°CStable (<15% deviation)

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathway of this compound.

NMS This compound HIAAld 5-Hydroxyindole Acetaldehyde NMS->HIAAld MAO-A HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) HIAAld->HIAA Aldehyde Dehydrogenase HTOL 5-Hydroxytryptophol HIAAld->HTOL Aldehyde Reductase

Metabolic conversion of this compound.
Experimental Workflow for this compound Quantification

This diagram outlines the key steps in the analytical procedure.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (0.8M Perchloric Acid) Plasma->Precipitation Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Electrochemical Detection (+0.65 V) Separation->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification

Workflow for plasma this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using HPLC with electrochemical detection. The method is sensitive, reliable, and suitable for various research and development applications. The provided workflow, method parameters, and representative performance data serve as a valuable resource for scientists and professionals working with this compound. While the core methodology is well-established, further method validation specific to this compound as the primary analyte is recommended for laboratories implementing this protocol for regulated bioanalysis.

References

N-Methylserotonin: Application Notes and Protocols for In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylserotonin (N-Me-5-HT), also known as norbufotenin, for in vivo research in murine models. This document details its pharmacological effects, particularly on the serotonergic system, and provides established protocols for its administration and the evaluation of its physiological and behavioral outcomes.

This compound is a tryptamine alkaloid and a derivative of serotonin.[1] It is found in various plants, animals, and fungi.[1] In preclinical research, this compound serves as a valuable tool to investigate the function of serotonin receptors and their downstream signaling pathways.

Pharmacodynamics and Mechanism of Action

This compound is an agonist at several serotonin receptors, exhibiting high affinity for the 5-HT7 and 5-HT1A receptors.[1] It also interacts with the 5-HT2A receptor, and its activation of this receptor is associated with specific behavioral responses in mice, such as the head-twitch response, which is often used as a behavioral proxy for 5-HT2A receptor activation.[2][3]

Interestingly, research indicates that this compound engages a different signaling pathway at the 5-HT2A receptor compared to serotonin itself. While serotonin's signaling involves a β-arrestin2-mediated cascade, N-methyltryptamines like this compound appear to act independently of this pathway.[2][3][4] This divergence in signaling has significant implications for drug discovery, particularly for psychiatric disorders where hallucinations, potentially linked to N-methyltryptamine actions, are a symptom.[2]

In Vivo Applications in Murine Models

In vivo studies in mice have utilized this compound to explore its effects on the central nervous system and other physiological processes. Key applications include:

  • Induction of the Head-Twitch Response: A classic behavioral assay to study 5-HT2A receptor activation.[2][5]

  • Investigation of Serotonergic Signaling Pathways: To dissect the roles of G-protein-mediated versus β-arrestin-dependent signaling.[2]

  • Metabolic Studies: Research has shown that orally administered this compound can reduce adiposity, alter liver glycogenesis, and shorten gut transit time in germ-free mice.[6][7]

Data Presentation: Quantitative In Vivo Data

The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in mice.

Table 1: this compound-Induced Head-Twitch Response in Wild-Type (WT) and β-arrestin2 Knockout (βarr2-KO) Mice

GenotypeDose (µg, i.c.v.)Total Head Twitches (over 30 min)
WT10~5
βarr2-KO10~10
WT20~10
βarr2-KO20~25
WT40~15
βarr2-KO40~40

Data extracted from dose-response curves in published research.[2][5]

Table 2: Effects of Oral this compound Administration in Germ-Free Mice (21-day treatment)

ParameterControl1 mg/kg/day50 mg/kg/day
Body Weight Change (%) ~ +5%~ -2%~ -8%
Epididymal Fat Pad Weight (g) ~ 0.8~ 0.6~ 0.4
Gastrointestinal Transit Time (min) ~ 250~ 180~ 180

Data approximated from graphical representations in published research.[7]

Experimental Protocols

Protocol 1: Induction and Measurement of the Head-Twitch Response (HTR)

This protocol describes the procedure for inducing and quantifying the head-twitch response in mice following intracerebroventricular (i.c.v.) administration of this compound.

Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Hamilton syringe (or similar microsyringe)

  • Stereotaxic apparatus for i.c.v. injections

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Male C57BL/6J mice (or other appropriate strain)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. House them under a standard 12:12 light-dark cycle with ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. For i.c.v. administration, typical concentrations range from 2 to 8 mg/mL to deliver doses of 10-40 µg in a 5 µL volume.

  • Intracerebroventricular (i.c.v.) Injection:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Secure the mouse in a stereotaxic frame.

    • Surgically expose the skull and identify the bregma.

    • Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

    • Slowly inject 5 µL of the this compound solution or vehicle (saline) into the lateral ventricle over 1-2 minutes.

    • Leave the injection needle in place for an additional minute to allow for diffusion before slowly retracting it.

    • Suture the incision.

  • Behavioral Observation:

    • Immediately after the injection, place the mouse in an individual observation chamber.

    • Record the number of head twitches for a period of 30 minutes. A head twitch is a rapid, involuntary rotational shake of the head.

    • If using video recording, the videos can be scored later by a trained observer blinded to the experimental conditions.

  • Data Analysis: Compare the total number of head twitches between the different treatment groups (e.g., vehicle vs. different doses of this compound) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Oral Administration of this compound for Metabolic Studies

This protocol outlines the procedure for administering this compound to mice via drinking water to assess its effects on metabolic parameters.

Materials:

  • This compound

  • Sterile drinking water

  • Light-protected water bottles

  • Metabolic cages (for collection of urine and feces, if required)

  • Germ-free mice (if replicating specific microbiota-related studies)[7]

  • Standard laboratory diet

Procedure:

  • Animal Preparation: Acclimatize germ-free or conventional mice to the experimental conditions.

  • Drug Preparation:

    • Calculate the required amount of this compound based on the average daily water consumption of the mice and the target dose (e.g., 1 mg/kg/day or 50 mg/kg/day).[7]

    • Dissolve the this compound in sterile drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days) and store them in light-protected bottles to prevent degradation.

  • Administration:

    • Provide the this compound-containing water or regular drinking water (for the control group) as the sole source of hydration for the duration of the study (e.g., 21 days).[7]

    • Monitor water consumption and body weight regularly.

  • Metabolic Phenotyping:

    • At the end of the treatment period, perform the desired metabolic assessments. This may include:

      • Measurement of body weight and composition (e.g., using DEXA scan).

      • Collection and weighing of adipose tissue depots (e.g., epididymal fat pads).[7]

      • Measurement of gastrointestinal transit time using a non-absorbable marker (e.g., carmine red).[7]

      • Analysis of liver glycogen content.

      • Collection of blood samples for analysis of metabolic hormones and metabolites.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare the different treatment groups.

Visualizations

G cluster_serotonin Serotonin Signaling cluster_n_methylserotonin This compound Signaling Serotonin Serotonin HTR2A_S 5-HT2A Receptor Serotonin->HTR2A_S beta_arrestin2 β-arrestin2 HTR2A_S->beta_arrestin2 Src Src beta_arrestin2->Src Akt Akt Src->Akt HTR_S Head-Twitch Response Akt->HTR_S N_Methylserotonin This compound HTR2A_N 5-HT2A Receptor N_Methylserotonin->HTR2A_N G_protein G-protein HTR2A_N->G_protein HTR_N Head-Twitch Response G_protein->HTR_N

Caption: Divergent 5-HT2A Receptor Signaling Pathways.

G cluster_workflow Head-Twitch Response Experimental Workflow start Start acclimatize Acclimatize Mice start->acclimatize prepare_drug Prepare this compound Solution acclimatize->prepare_drug anesthetize Anesthetize Mouse prepare_drug->anesthetize stereotaxic Mount in Stereotaxic Apparatus anesthetize->stereotaxic inject i.c.v. Injection stereotaxic->inject observe Behavioral Observation (30 min) inject->observe analyze Data Analysis observe->analyze end End analyze->end

Caption: Experimental Workflow for Head-Twitch Response Assay.

References

Application Notes and Protocols for Developing a Receptor Binding Assay for N-Methylserotonin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (N-Me-5-HT), also known as norbufotenin, is a tryptamine alkaloid found in various plants, animals, and fungi.[1] It is a chemical derivative of serotonin with a methyl group on the alkyl amine.[1][2][3] Pharmacologically, this compound is a potent agonist at specific serotonin receptors and also functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its high affinity for the 5-HT1A and 5-HT7 receptors makes it a compound of significant interest for neuropharmacological research and drug discovery.[1][2]

This document provides detailed application notes and protocols for developing robust receptor binding assays to characterize the interaction of this compound and other investigational compounds with serotonin receptors. Three primary methodologies are covered: the traditional Radioligand Binding Assay, a non-radioactive Fluorescence Polarization Assay, and a label-free Surface Plasmon Resonance analysis.

Quantitative Binding Affinity Data

The binding profile of this compound at various serotonin (5-HT) receptors is critical for understanding its pharmacological activity. The compound exhibits high affinity and selectivity for the 5-HT1A and 5-HT7 subtypes.[1][2]

Receptor SubtypeLigandAffinity Value (IC₅₀)NotesReference
5-HT₇This compound23 pMPotent binding affinity observed in an in vitro assay.[4]
5-HT₇This compound≤ 2 nMHigh affinity and selectivity.[1][2]
5-HT₁ₐThis compound≤ 2 nMHigh affinity and selectivity.[1][2]
5-HT₂ₐThis compound-Does not activate the Akt signaling pathway mediated by this receptor, unlike serotonin.[5]

Signaling Pathways

This compound's primary targets, the 5-HT1A and 5-HT7 receptors, are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.[6]

  • 5-HT1A Receptor: This receptor typically couples to the Gi/o alpha subunit. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6]

  • 5-HT7 Receptor: This receptor couples to the Gs alpha subunit. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).

G_protein_signaling_pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT7 5-HT7 Receptor Pathway NMS1 This compound R1 5-HT1A Receptor NMS1->R1 Binds Gi Gi/o Protein R1->Gi Activates AC1 Adenylyl Cyclase Gi->AC1 Inhibits cAMP1 ↓ cAMP AC1->cAMP1 ATP1 ATP ATP1->AC1 PKA1 ↓ PKA Activity cAMP1->PKA1 Response1 Cellular Response PKA1->Response1 NMS2 This compound R2 5-HT7 Receptor NMS2->R2 Binds Gs Gs Protein R2->Gs Activates AC2 Adenylyl Cyclase Gs->AC2 Activates cAMP2 ↑ cAMP AC2->cAMP2 ATP2 ATP ATP2->AC2 PKA2 ↑ PKA Activity cAMP2->PKA2 Response2 Cellular Response PKA2->Response2

Figure 1: Signaling pathways for 5-HT₁ₐ and 5-HT₇ receptors.

Experimental Protocols

Three distinct assay formats are presented to accommodate different throughput needs, equipment availability, and research goals.

Radioligand Binding Assay (Competitive)

This is a robust and highly sensitive method to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[7]

radioligand_workflow prep 1. Membrane Preparation (e.g., HEK293 cells expressing target 5-HT receptor) setup 2. Assay Setup (96-well plate) - Radioligand (e.g., [3H]5-CT) - Unlabeled Ligand (this compound) - Cell Membranes prep->setup incubate 3. Incubation (e.g., 60 min at 37°C) setup->incubate filter 4. Rapid Filtration (GF/B filters to separate bound from free radioligand) incubate->filter wash 5. Filter Washing (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Measure radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol:

  • Objective: To determine the Ki of this compound at the human 5-HT7 receptor.

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT7 receptor.

    • Radioligand: [³H]5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 agonist.[8]

    • Test Compound: this compound.

    • Non-specific Binding Control: 10 µM Serotonin or another high-affinity 5-HT7 ligand.

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[7][8]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

    • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[9][10]

    • Equipment: 96-well plates, cell harvester, liquid scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare serial dilutions of this compound in binding buffer. A typical range would span from 1 pM to 10 µM.

    • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 200 µL):

      • Total Binding: 50 µL of [³H]5-CT (at a final concentration near its Kd, e.g., 0.2-0.5 nM), 50 µL of binding buffer, and 100 µL of membrane suspension (10-20 µg protein).[8][9]

      • Non-specific Binding (NSB): 50 µL of [³H]5-CT, 50 µL of 10 µM Serotonin, and 100 µL of membrane suspension.[9]

      • Competitive Binding: 50 µL of [³H]5-CT, 50 µL of each this compound dilution, and 100 µL of membrane suspension.[9]

    • Incubation: Incubate the plate for 60 minutes at 37°C with gentle agitation.[7]

    • Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7][9]

    • Counting: Place the dried filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate Ki: Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Fluorescence Polarization (FP) Assay

FP assays are a non-radioactive, homogeneous alternative for studying receptor-ligand interactions, suitable for high-throughput screening (HTS).[11][12] The principle is based on the change in the rotational speed of a fluorescently labeled ligand upon binding to a much larger receptor protein.[12]

fp_principle Principle of Fluorescence Polarization cluster_free Free Fluorescent Ligand cluster_bound Receptor-Bound Ligand light_in1 Polarized Excitation Light ligand1 L* light_in1->ligand1 light_out1 Depolarized Emission rotates1 Rotates Rapidly ligand1->light_out1 light_in2 Polarized Excitation Light receptor Receptor L* light_in2->receptor:f1 light_out2 Polarized Emission rotates2 Rotates Slowly receptor:f1->light_out2 spr_workflow chip 1. Chip Preparation Immobilize purified 5-HT receptor (e.g., via amine coupling or capture antibody) analyte 2. Analyte Injection Flow this compound (analyte) at various concentrations over the chip chip->analyte assoc 3. Association Phase Monitor real-time binding (increase in Response Units) analyte->assoc dissoc 4. Dissociation Phase Flow buffer only and monitor real-time dissociation assoc->dissoc regen 5. Regeneration Strip bound analyte to prepare for next cycle (if needed) dissoc->regen analysis 6. Data Analysis Fit sensorgrams to kinetic models to determine ka, kd, and KD regen->analysis

References

Application Notes and Protocols for N-Methylserotonin Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (N-methyl-5-hydroxytryptamine) is a naturally occurring tryptamine alkaloid and a methylated derivative of serotonin.[1][2] It is found in various plants, animals, and fungi.[2] this compound is a versatile pharmacological agent that exhibits high affinity for multiple serotonergic targets, making it a valuable tool for research in neuroscience and drug discovery. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including information on its chemical properties, preparation of solutions, and various in vitro assays to characterize its activity.

Chemical Properties of this compound

PropertyValueReference(s)
Synonyms 5-Hydroxy-N-methyltryptamine, Norbufotenin, 5-HO-NMT[2]
CAS Number 1134-01-6[2]
Molecular Formula C₁₁H₁₄N₂O[3]
Molecular Weight 190.24 g/mol [3]
Purity Typically ≥98% (check supplier specifications)
Appearance Solid[3]
Solubility Soluble in DMSO, DMF, and PBS (pH 7.2)
Storage Store at -20°C for long-term stability.

Preparation of this compound Solutions

Stock Solution (10 mM):

  • Weigh out 1.90 mg of this compound powder.

  • Dissolve the powder in 1 mL of 100% Dimethyl Sulfoxide (DMSO).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Working Solutions:

Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Biological Activity and Signaling Pathways

This compound primarily interacts with three key molecular targets:

  • 5-HT1A Receptor (Agonist): The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and modulation of the MAPK/ERK signaling pathway.[4]

    G_protein_signaling N_Methylserotonin This compound Receptor_5HT1A 5-HT1A Receptor N_Methylserotonin->Receptor_5HT1A G_protein_Gi Gi/o Protein Receptor_5HT1A->G_protein_Gi Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein_Gi->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_protein_Gi->GIRK_Channel Activates MAPK_ERK MAPK/ERK Pathway G_protein_Gi->MAPK_ERK Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

  • 5-HT7 Receptor (Agonist): The 5-HT7 receptor is a GPCR coupled to Gs proteins. [4]Activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The 5-HT7 receptor can also couple to G12 proteins, which activate Rho GTPases and can influence processes like neurite outgrowth.

    Gs_protein_signaling N_Methylserotonin This compound Receptor_5HT7 5-HT7 Receptor N_Methylserotonin->Receptor_5HT7 G_protein_Gs Gs Protein Receptor_5HT7->G_protein_Gs Activates G_protein_G12 G12 Protein Receptor_5HT7->G_protein_G12 Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein_Gs->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Increases Rho_GTPases Rho GTPases G_protein_G12->Rho_GTPases Activates

    5-HT7 Receptor Signaling Pathway
  • Serotonin Transporter (SERT) (Inhibitor): this compound also functions as a selective serotonin reuptake inhibitor (SSRI). [2]It blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron by binding to the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

    SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Vesicles with Serotonin Serotonin_Synapse Serotonin Presynaptic_Neuron->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin_Synapse->Postsynaptic_Receptor Binds N_Methylserotonin This compound N_Methylserotonin->SERT Blocks

    Selective Serotonin Reuptake Inhibition

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound at its primary targets.

TargetAssay TypeCell Line/SystemParameterValue (nM)Reference(s)
5-HT1A Receptor Radioligand BindingRat Brain MembranesIC₅₀≤ 2[2]
5-HT7 Receptor Radioligand BindingRat Brain MembranesIC₅₀≤ 2[2]
Serotonin Transporter (SERT) Reuptake InhibitionNot Specified-Potent Inhibitor[5]

Note: More specific Ki and EC₅₀ values for this compound in various cell-based assays are not widely available in the public domain and may need to be determined empirically for specific cell lines and experimental conditions.

Experimental Protocols

The following are detailed protocols for common cell-based assays to characterize the activity of this compound.

cAMP Assay (for 5-HT1A and 5-HT7 Receptor Activity)

This protocol is designed to measure changes in intracellular cAMP levels in response to this compound, which acts as an agonist at both 5-HT1A (Gi-coupled, decreases cAMP) and 5-HT7 (Gs-coupled, increases cAMP) receptors. The choice of cell line expressing the specific receptor subtype is critical.

Materials:

  • HEK293 or CHO cells stably expressing human 5-HT1A or 5-HT7 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays)

  • This compound

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • 384-well white opaque microplates

Workflow:

cAMP_Assay_Workflow Start Start Cell_Seeding Seed cells into a 384-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Starvation Starve cells in serum-free medium (optional, 2-4 hours) Incubation_24h->Starvation Pre_incubation Pre-incubate with this compound (15-30 min) Starvation->Pre_incubation Stimulation Stimulate with Forskolin (for 5-HT1A) or Buffer (for 5-HT7) Pre_incubation->Stimulation Incubation_30_60min Incubate for 30-60 minutes at 37°C Stimulation->Incubation_30_60min Cell_Lysis Lyse cells Incubation_30_60min->Cell_Lysis cAMP_Measurement Measure cAMP levels using kit Cell_Lysis->cAMP_Measurement Data_Analysis Analyze data and determine EC50/IC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

References

Analytical Standards for N-Methylserotonin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (N-Me-5-HT), a methylated derivative of serotonin, is a tryptamine alkaloid found in various plants, animals, and fungi.[1] It demonstrates significant biological activity, acting as a high-affinity agonist for several serotonin receptors, including the 5-HT1A and 5-HT7 receptors, and also functions as a selective serotonin reuptake inhibitor.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological and pathological roles.

These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Standards

High-purity analytical standards are essential for the accurate quantification of this compound. Several suppliers offer this compound as a reference standard, often available as a free base or a salt (e.g., oxalate salt). For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (IS), such as N-Methyl-d3-serotonin, is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Table 1: Commercially Available this compound Analytical Standards

Compound NameCAS NumberFormPuritySupplier Examples
This compound1134-01-6Free Base≥95%Santa Cruz Biotechnology, Clearsynth
This compound Oxalate SaltNot specifiedOxalate SaltNot specifiedLGC Standards
N-Methyl-d3-serotonin1794811-18-9DeuteratedNot specifiedVeeprho

Quantitative Analysis by LC-MS/MS

The following protocols are designed for the quantification of this compound in biological matrices such as plasma and serum. These methods are based on established principles for the analysis of serotonin and related compounds and should be validated in the user's laboratory.

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma, Serum) is_addition Add Internal Standard (N-Methyl-d3-serotonin) sample->is_addition extraction Sample Preparation (Protein Precipitation or SPE) is_addition->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_ms UPLC-MS/MS Analysis evaporation->lc_ms quantification Data Processing & Quantification lc_ms->quantification

Caption: A general workflow for the quantitative analysis of this compound in biological samples.

Protocol 1: Protein Precipitation Method for Plasma/Serum

This protocol offers a rapid and straightforward approach for sample cleanup.

1. Sample Preparation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL N-Methyl-d3-serotonin in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

Table 2: Suggested UPLC-MS/MS Parameters

ParameterRecommended Condition
UPLC System
ColumnPhenyl-Hexyl column (e.g., 50 x 2.1 mm, 3 µm) or C18 column
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0-2.3 min5% B
2.3-3.0 min5% to 90% B
3.0-6.0 min90% B
6.1-9.0 min5% B (re-equilibration)
Mass Spectrometer Triple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions
This compoundm/z 191.2 → 160.1
N-Methyl-d3-serotonin (IS)m/z 194.2 → 163.1

*Note: The MRM transition for this compound is proposed based on its molecular weight (190.24 g/mol ) and the characteristic fragmentation of similar tryptamine derivatives, which involves the loss of the aminoethyl side chain. The exact m/z values and collision energies should be optimized in your laboratory.

3. Method Validation Parameters (Hypothetical Data for Guidance)

Table 3: Example Method Validation Summary

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Matrix EffectMinimal
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

SPE can be employed for more complex matrices or when lower detection limits are required.

1. Sample Preparation

  • Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma or serum, add 10 µL of internal standard working solution.

  • Dilute the sample with 400 µL of 2% formic acid in water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

2. UPLC-MS/MS Conditions

  • Use the same conditions as described in Protocol 1.

Signaling Pathway of this compound

This compound is known to interact with various serotonin receptors, initiating downstream signaling cascades.

signaling_pathway NMS This compound Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT7) NMS->Receptor G_Protein G-Protein Coupling Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A simplified diagram of a potential this compound signaling pathway.

Conclusion

The provided protocols offer a robust starting point for the quantitative analysis of this compound in a research setting. It is imperative that these methods are thoroughly validated in the specific laboratory environment and for the biological matrix of interest to ensure accurate and reliable results. The use of high-purity analytical standards and stable isotope-labeled internal standards is fundamental to achieving high-quality data in this compound research.

References

Application Note: Quantitative Analysis of N-Methylserotonin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Methylserotonin in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, metabolic, or signaling pathway studies.

Introduction

This compound (5-hydroxy-N-methyltryptamine) is a tryptamine alkaloid and a metabolite of serotonin found in various plants, animals, and fungi.[1] It is functionally related to serotonin and acts as an agonist at several serotonin receptors, exhibiting high affinity for the 5-HT7 and 5-HT1A receptors.[1][2] this compound is also known to be a selective serotonin reuptake inhibitor.[1] Given its biological activities and its role in the tryptophan metabolism pathway, accurate quantification of this compound is crucial for understanding its physiological and pathological significance.[3] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique offering high sensitivity and specificity.[4]

Experimental

Materials and Reagents
  • This compound standard (purity >98%)

  • Internal Standard (IS), e.g., Serotonin-d4

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (sourced from authorized vendors)

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from human plasma.[4][5]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6][7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.[5][6]

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent[6]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min[6]
Injection Volume 5 µL
Column Temperature 35°C[6]
Gradient Elution See Table 2

Table 1: Liquid Chromatography Conditions

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Table 2: Gradient Elution Program

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6]

ParameterSetting
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV[6]
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 3: Mass Spectrometry Conditions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound191.1160.120
Serotonin-d4 (IS)181.1164.118

Table 4: MRM Transitions (Note: The product ion for this compound corresponds to the loss of methylamine.[8] The transitions provided are typical and should be optimized for the specific instrument used.)

Results and Discussion

This method provides excellent chromatographic resolution and sensitivity for the detection of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. The calibration curve should be linear over the desired concentration range with a correlation coefficient (r²) greater than 0.99.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS method for this compound detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

This compound Signaling Pathway

This compound, similar to other tryptamines, can activate serotonin receptors. The following diagram depicts a simplified signaling pathway involving the 5-HT2A receptor, which can be activated by N-methyltryptamines.[9][10]

signaling_pathway NMS This compound HTR2A 5-HT2A Receptor NMS->HTR2A Binds to G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and offers the high sensitivity and specificity characteristic of tandem mass spectrometry. This method is a valuable tool for researchers investigating the role of this compound in various biological processes.

References

Application Notes and Protocols for the Use of N-Methylserotonin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis, particularly in the field of neuroscience and drug development, accurate measurement of neurotransmitters and their metabolites is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of a suitable internal standard (IS) is paramount to ensure the accuracy and reliability of LC-MS/MS data by compensating for variations in sample preparation, injection volume, and instrument response.

N-Methylserotonin (Normetanephrine), a derivative of serotonin, is an excellent candidate for use as an internal standard in the quantification of serotonin and other related endogenous compounds. Its structural similarity to serotonin ensures comparable behavior during sample extraction and chromatographic separation, while its different mass allows for distinct detection by the mass spectrometer. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in research and drug development settings.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Chemical Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
CAS Number 1134-01-6
Appearance Solid
Classification Tryptamine Alkaloid

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol or a suitable solvent.

  • Store at -20°C in an amber vial.

b. Working Internal Standard Solution (1 µg/mL):

  • Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Prepare fresh daily.

c. Analyte Stock and Working Solutions:

  • Prepare stock solutions of the analytes of interest (e.g., serotonin) in a similar manner.

  • Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve.

Sample Preparation from Human Plasma

This protocol is optimized for the extraction of serotonin and related metabolites from human plasma.

a. Protein Precipitation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

a. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of serotonin and its metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are suggested based on the known fragmentation patterns of serotonin and this compound. The major fragment of this compound corresponds to the loss of the methylamine side chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Serotonin (Analyte) 177.1160.115
This compound (IS) 191.1160.120
  • Instrument Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is essential and instrument-dependent.

Data Presentation and Method Validation

Quantitative data should be summarized in a clear and structured manner. The following table provides an example of a calibration curve for serotonin using this compound as an internal standard.

Quantitative Data Summary
Serotonin Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80049,5000.259
5065,00050,5001.287
100132,00049,8002.651
500665,00050,20

Application Note & Protocol: Isolation of N-Methylserotonin Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the isolation of N-Methylserotonin glucosides, specifically this compound 5-O-β-glucoside, from natural sources. The primary method outlined is based on the successful isolation from immature seeds of Zanthoxylum piperitum.[1][2][3] Additionally, analytical methods for the identification of these compounds in Citrus species are referenced.

Introduction

This compound, an N-methylated derivative of serotonin, and its glucosides are tryptamine alkaloids found in various plants, including Zanthoxylum and Citrus species.[1][4][5][6] These compounds are of interest to researchers for their potential physiological activities and role in plant defense mechanisms.[4][5][6] This protocol details a robust method for their extraction and purification, yielding high-purity compounds suitable for further research and drug development applications.

Quantitative Data Summary

The following table summarizes the yield and purity of this compound 5-O-β-glucoside (referred to as compound 1b ) and a related compound, N,N-dimethylserotonin 5-O-β-glucoside (compound 1a ), isolated from 860 g of immature Zanthoxylum piperitum seeds.[1]

CompoundCrude Yield (g)Final Yield (g)Purity (%)Yield (% w/w of seeds)
N,N-dimethylserotonin 5-O-β-glucoside (1a )4.902.97>990.29
This compound 5-O-β-glucoside (1b )2.410.53>990.15

Experimental Protocol: Isolation from Zanthoxylum piperitum Seeds

This protocol describes the sequential extraction and chromatographic purification of this compound 5-O-β-glucoside.

3.1. Materials and Reagents

  • Immature seeds of Zanthoxylum piperitum

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Chloroform

  • 28% aqueous ammonia

  • Diaion HP-20SS resin

  • Deionized water

  • Standard laboratory glassware and equipment

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

3.2. Extraction

  • Weigh 860 g of immature Zanthoxylum piperitum seeds.

  • To remove non-polar components, extract the seeds twice with ethyl acetate. Discard the ethyl acetate extract.[1]

  • Extract the seed residue twice with methanol to obtain the methanolic extract containing the target glucosides.[1]

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanol extract (approximately 13.5 g).[1]

3.3. Purification

3.3.1. Silica Gel Column Chromatography

  • Adsorb the crude methanol extract onto silica gel.

  • Prepare a silica gel column and equilibrate it with the initial mobile phase.

  • Elute the column with a solvent system of MeOH–CHCl3–28% aq. NH3–H2O in a ratio of 50:42:1:7 (v/v).[1]

  • Subsequently, change the solvent system to 80:0:4:16 (v/v) of the same components to elute the target compounds.[1]

  • Collect fractions and monitor by HPLC to obtain crude N,N-dimethylserotonin 5-O-β-glucoside (4.90 g) and crude this compound 5-O-β-glucoside (2.41 g).[1]

3.3.2. Desalting and Final Purification

  • Dissolve the crude fractions in water.

  • Load the aqueous solution onto a Diaion HP-20SS column.[1]

  • Wash the column with water to remove mineral salts.[1]

  • Elute the purified compounds from the resin using methanol.[1]

  • Evaporate the methanol to obtain colorless solids of N,N-dimethylserotonin 5-O-β-glucoside (2.97 g, >99% purity) and this compound 5-O-β-glucoside (0.53 g, >99% purity).[1]

3.4. Analytical Identification

The identification and structural elucidation of this compound glucosides can be confirmed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for monitoring the purification process and assessing the final purity of the isolated compounds.[1]

  • UV Spectroscopy: To identify the presence of the indole skeleton characteristic of serotonin derivatives.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compounds.[1][4] In studies on Citrus plants, mass spectrometric analysis was a key method for identification.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are used to determine the detailed chemical structure, including the position of the glycoside unit on the indole ring.[1]

  • Enzymatic Hydrolysis: Hydrolysis by glucosidase can be used to confirm the presence of a glucoside moiety by cleaving it from the aglycone.[4][6]

Visualizations

4.1. Experimental Workflow for Isolation

Isolation_Workflow start Immature Zanthoxylum piperitum Seeds (860g) extraction1 Ethyl Acetate Extraction (to remove non-polar components) start->extraction1 1 extraction2 Methanol Extraction extraction1->extraction2 2 evaporation Evaporation extraction2->evaporation 3 crude_extract Crude Methanol Extract (13.5g) evaporation->crude_extract 4 silica_gel Silica Gel Column Chromatography (MeOH-CHCl3-NH3-H2O) crude_extract->silica_gel 5 crude_fractions Crude Fractions (containing mineral salts) silica_gel->crude_fractions 6 hp20ss Diaion HP-20SS Column (Desalting) crude_fractions->hp20ss 7 final_product Purified this compound Glucosides (>99% purity) hp20ss->final_product 8

Caption: Workflow for the isolation of this compound glucosides.

Signaling Pathways

The referenced literature focuses on the isolation and chemical characterization of this compound glucosides and does not provide experimental data on their specific signaling pathways. However, the aglycone, this compound, is known to interact with serotonin receptors, specifically showing high affinity for 5-HT₇ and 5-HT₁ₐ receptors, and also acts as a selective serotonin reuptake inhibitor.[7] The physiological role of the glucosylated forms in biological systems remains an area for further investigation. The presence of these compounds in plants is suggested to be part of a defense mechanism against biotic stress.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: N-Methylserotonin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to N-Methylserotonin solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For preparing stock solutions for in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Ethanol can also be used. For a related compound, α-methylserotonin, solubility in DMSO is approximately 25 mg/mL.[1] It is advisable to start with a small amount of your this compound batch to test its solubility in the chosen solvent before preparing a large stock solution.

Q2: What is the predicted water solubility of this compound?

A2: The predicted water solubility of this compound is approximately 0.75 g/L.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in a minimal amount of high-purity, anhydrous DMSO (or ethanol). Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. Once completely dissolved, the stock solution can be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: What are the typical concentrations of this compound used in in vitro assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, published studies have used concentrations ranging from the micromolar (µM) to the millimolar (mM) range. For example, a concentration of 1 µM has been used in primary cortical neuron cultures, while 1 mM has been used in cell migration and invasion assays.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How stable are this compound stock solutions in DMSO?

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound upon dilution of the DMSO stock into aqueous cell culture media is a common issue. The following table provides potential causes and solutions to this problem.

Problem Potential Cause Recommended Solution
Precipitation upon dilution The concentration of this compound in the final working solution exceeds its aqueous solubility.- Prepare a more dilute stock solution in DMSO.- Perform a serial dilution of the stock solution in DMSO before the final dilution into the aqueous medium.- Increase the final volume of the cell culture medium to lower the final concentration of this compound.
"Solvent shock" - rapid change in solvent polarity.- Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling.- Warm the cell culture medium to 37°C before adding the DMSO stock.
The final concentration of DMSO in the cell culture is too low to maintain solubility.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, but below the level of toxicity for your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same final DMSO concentration.
Interaction with components in the cell culture medium (e.g., salts, proteins).- Prepare the final dilution in a serum-free medium first, and then add serum if required for the assay.- Test different types of cell culture media to see if the precipitation is medium-dependent.
Precipitate forms over time Compound instability in the aqueous environment.- Prepare fresh working solutions immediately before each experiment.- Minimize the exposure of the working solution to light and elevated temperatures.
Evaporation of the medium leading to increased compound concentration.- Use tightly sealed culture plates or flasks.- Ensure proper humidification of the incubator.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar Mass: 190.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Accurately weigh out 1.90 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for In Vitro Assays

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Mix well by gentle pipetting.

  • Final Dilution (1:10): Prepare the 10 µM final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in the well of a culture plate or a sterile tube. The final DMSO concentration will be 0.01%.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (0.01%) in the cell culture medium.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration (e.g., use more dilute stock, increase final volume) check_concentration->reduce_concentration Yes check_dilution_method How was the dilution performed? check_concentration->check_dilution_method No solution_stable Solution is stable reduce_concentration->solution_stable slow_dilution Add stock solution dropwise to warmed medium with gentle mixing check_dilution_method->slow_dilution Rapidly check_dmso_conc Is the final DMSO concentration optimal? check_dilution_method->check_dmso_conc Slowly slow_dilution->solution_stable adjust_dmso Adjust final DMSO concentration (typically <= 0.5%) check_dmso_conc->adjust_dmso No check_medium_interaction Could it be an interaction with the medium? check_dmso_conc->check_medium_interaction Yes adjust_dmso->solution_stable test_medium Try serum-free medium or a different medium formulation check_medium_interaction->test_medium Possibly check_medium_interaction->solution_stable Unlikely test_medium->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C aliquot->store intermediate Prepare intermediate dilution in cell culture medium store->intermediate final Prepare final dilution in cell culture medium intermediate->final treat_cells Treat cells with working solution final->treat_cells incubate Incubate for desired time treat_cells->incubate analyze Analyze results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: N-Methylserotonin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Methylserotonin.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: Common starting materials include serotonin, 5-hydroxy-N-methyltryptamine, or tryptamine itself, which requires the introduction of both the hydroxyl and the N-methyl groups.[1] A key challenge is the selective methylation of the amino group without affecting the hydroxyl group on the indole ring.

Q2: Why is the protection of functional groups necessary during the synthesis of this compound?

A2: Protecting groups are crucial to prevent unwanted side reactions.[2] In the synthesis of this compound from serotonin, for instance, both the phenolic hydroxyl group and the primary amine are reactive. To achieve selective N-methylation, the more acidic phenolic hydroxyl group is typically protected to prevent it from being methylated.[2][3]

Q3: What are some common side reactions observed during the N-methylation of serotonin derivatives?

A3: Common side reactions include:

  • O-methylation: Methylation of the phenolic hydroxyl group if it is not adequately protected.

  • Over-methylation: Formation of the quaternary ammonium salt (N,N,N-trimethylserotonin) if the reaction is not carefully controlled.

  • Ring methylation: Although less common, methylation at other positions on the indole ring can occur under harsh conditions.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through chromatographic techniques. Column chromatography using silica gel is a common method. The choice of eluent system will depend on the polarity of the product and any impurities. Recrystallization can also be used to obtain highly pure this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of this compound 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective protecting group strategy.1. Monitor the reaction progress using TLC or LC-MS. Increase reaction time or temperature if necessary. 2. Ensure anhydrous and inert reaction conditions. Serotonin and its derivatives can be sensitive to oxidation. 3. Choose a robust protecting group for the phenolic hydroxyl group that is stable to the N-methylation conditions.
Presence of multiple products in the reaction mixture 1. O-methylation and N-methylation occurring simultaneously. 2. Over-methylation to the quaternary ammonium salt.1. Ensure complete protection of the hydroxyl group before attempting N-methylation. 2. Use a stoichiometric amount of the methylating agent. Monitor the reaction closely and stop it once the desired product is formed.
Difficulty in removing the protecting group 1. The chosen protecting group is too stable under the deprotection conditions. 2. The deprotection reaction is incomplete.1. Select a protecting group that can be removed under conditions that will not affect the final this compound product. 2. Increase the reaction time or temperature for the deprotection step. Ensure the correct reagents and stoichiometry are used.
Product is impure after purification 1. Inefficient chromatographic separation. 2. Co-elution of impurities with the product.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider using a different stationary phase or a different purification technique, such as preparative HPLC.

Experimental Protocol: Synthesis of this compound from Serotonin

This protocol is a generalized procedure and may require optimization.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve serotonin in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or triethylamine).

  • Add a protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the protected serotonin derivative by column chromatography.

Step 2: N-methylation

  • Dissolve the protected serotonin in an anhydrous solvent (e.g., THF or DMF).

  • Add a base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

  • Add a methylating agent (e.g., methyl iodide) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product.

  • Purify the N-methylated product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected this compound in a suitable solvent.

  • Perform the deprotection reaction under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or treatment with a fluoride source for a silyl group).

  • Monitor the reaction for the disappearance of the starting material.

  • Work up the reaction to isolate the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Start Serotonin Protection Step 1: Protection of Phenolic Hydroxyl Group Start->Protection N_Methylation Step 2: N-methylation Protection->N_Methylation Deprotection Step 3: Deprotection N_Methylation->Deprotection End This compound Deprotection->End

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Tree decision decision issue issue Start Problem Encountered LowYield Low or No Yield? Start->LowYield MultipleProducts Multiple Products? Start->MultipleProducts PurificationIssue Purification Difficulty? Start->PurificationIssue CheckReaction Check Reaction Conditions: - Incomplete? - Degradation? LowYield->CheckReaction Yes CheckProtection Check Protection Strategy: - O-methylation? - Over-methylation? MultipleProducts->CheckProtection Yes OptimizeChromatography Optimize Chromatography: - Solvent System? - Stationary Phase? PurificationIssue->OptimizeChromatography Yes issue_reaction Adjust time, temp, or protecting group strategy CheckReaction->issue_reaction Issues Found issue_protection Ensure full protection; control stoichiometry CheckProtection->issue_protection Issues Found issue_purification Modify purification method OptimizeChromatography->issue_purification Issues Found

References

Technical Support Center: N-Methylserotonin Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methylserotonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound (N-Me-5-HT), also known as norbufotenin, is a tryptamine alkaloid and a derivative of serotonin.[1][2] It is found in various plants, animals, and fungi.[1] Like other indoleamines, this compound is susceptible to degradation in solution, which can be triggered by factors such as pH, temperature, light, and oxidation. This degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the development of therapeutics.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The primary factors contributing to the degradation of this compound, similar to other indole compounds, are:

  • pH: The stability of related indoleamines, such as melatonin, is significantly influenced by the pH of the solution.[2][3] Extreme pH values can catalyze hydrolytic degradation.[4]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of tryptamine derivatives.[5]

  • Oxidation: The indole ring of this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions.

Q3: How can I visually detect if my this compound solution has degraded?

A3: A freshly prepared solution of this compound should be clear and colorless. A common sign of degradation, particularly oxidation, is a change in the color of the solution, which may turn yellow or brown over time. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to use analytical techniques like HPLC to confirm the purity and concentration of your solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Symptom Possible Cause(s) Recommended Solution(s)
Rapid loss of biological activity in cell-based assays. Degradation of this compound in the culture medium.Prepare fresh solutions of this compound immediately before each experiment. Consider performing a time-course experiment to determine the stability of the compound in your specific cell culture medium at 37°C.
Appearance of unexpected peaks in HPLC chromatogram. Degradation of the this compound stock solution or in the autosampler.Prepare fresh stock solutions. If using an autosampler, ensure it is temperature-controlled (e.g., set to 4°C) and use amber or light-blocking vials to minimize photodegradation. Analyze samples as quickly as possible after preparation.
Inconsistent results between experimental replicates. Inconsistent preparation of this compound solutions or variable storage conditions.Standardize the protocol for solution preparation, including the solvent, pH, and concentration. Ensure all aliquots are stored under identical conditions (temperature, light exposure).
Precipitation of this compound in aqueous buffer. Poor solubility of this compound in the chosen buffer.This compound is a solid at room temperature.[3] Consider using a co-solvent such as DMSO or ethanol to initially dissolve the compound before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Split peaks in HPLC analysis. This can be due to several factors including column voids, channeling, or incompatibility between the sample solvent and the mobile phase.If all peaks are splitting, it may indicate a problem with the column itself, such as a void.[6] If only the this compound peak is splitting, it could be due to the sample being dissolved in a solvent stronger than the mobile phase.[6]

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the stability of this compound solutions.

Storage Conditions for this compound Solutions

Parameter Recommended Condition Rationale
Temperature ≤ -20°C for long-term storage. 2-8°C for short-term storage (a few days).Lower temperatures slow down the rate of chemical degradation. For related compounds like melatonin, degradation is significantly reduced at lower temperatures.[2][3]
pH Acidic pH (e.g., pH 3-5) is generally preferred for indoleamines.Studies on melatonin show greater stability at lower pH values.[2][3] Extreme alkaline conditions should be avoided.
Light Exposure Store in amber or opaque containers, protected from light.Tryptamine derivatives are susceptible to photodegradation.[5]
Atmosphere For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.This minimizes the presence of oxygen, reducing the risk of oxidative degradation.
Solvent For stock solutions, use a non-aqueous solvent like DMSO or ethanol. For working solutions, prepare fresh dilutions in a suitable aqueous buffer immediately before use.This compound is a solid at standard conditions.[3] Using an organic stock solution can improve stability and solubility upon dilution.

Stabilization Strategies

The addition of antioxidants can help to prevent the oxidative degradation of this compound in solution.

Commonly Used Antioxidants for Indole Compounds

Antioxidant Typical Concentration Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mg/mLWater-soluble. Can be effective in preventing oxidation. The stability of ascorbic acid itself is pH-dependent, being most stable at pH 3.[7]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Soluble in organic solvents. Often used in pharmaceutical formulations to prevent lipid peroxidation.
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Similar to BHT, it is soluble in organic solvents and effective at preventing oxidative degradation.
α-Tocopherol (Vitamin E) VariesA lipid-soluble antioxidant that can be incorporated into lipid-based formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[8]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer components

  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in methanol to a final concentration of 0.5 mg/mL.

  • Photodegradation: Expose a solution of this compound (0.5 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours.

4. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples by HPLC, comparing them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) stock->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize After Stress Period hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Validate Stability-Indicating Method data->method

Caption: Workflow for assessing this compound stability.

degradation_pathway Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) NMS This compound Oxidized_Products Oxidized Degradation Products (e.g., Kynuramines) NMS->Oxidized_Products O₂, Metal Ions Photo_Products Photolytic Degradation Products NMS->Photo_Products UV/Visible Light Hydrolysis_Products Hydrolytic Degradation Products NMS->Hydrolysis_Products H⁺ / OH⁻

Caption: Potential degradation pathways for this compound.

References

determining optimal N-Methylserotonin dosage for neuroblastoma cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of N-Methylserotonin on neuroblastoma cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in determining the optimal dosage and understanding its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound, also known as norbufotenin, is a tryptamine alkaloid and a derivative of serotonin.[1] It is known to bind with high affinity to several serotonin receptors, including 5-HT7 and 5-HT1A receptors, where it acts as an agonist.[1] Additionally, it functions as a selective serotonin reuptake inhibitor.[1] Its direct effects on neuroblastoma cells are not yet well-documented, but it is plausible that it interacts with serotonin receptors present on these cells, potentially influencing downstream signaling pathways.

Q2: What signaling pathways are typically dysregulated in neuroblastoma and could be affected by this compound?

A2: Neuroblastoma is characterized by the dysregulation of several key signaling pathways that control cell survival, proliferation, and differentiation. These include the PI3K/Akt/mTOR, RAS-MAPK, and JAK/STAT pathways.[2][3] Given that serotonin receptors can activate pathways like the ERK pathway (a component of the RAS-MAPK pathway) in other cell types, it is a key area of investigation for this compound's effects in neuroblastoma.[4]

Q3: What is a typical starting point for determining the optimal dosage of a novel compound like this compound on neuroblastoma cells?

A3: When working with a novel compound, it is crucial to perform a dose-response study to determine the optimal concentration. A good starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, and to include a vehicle control. The selection of the initial concentration range can be guided by the known affinity of the compound for its receptors. This compound has a high affinity for certain serotonin receptors (IC50 ≤ 2 nM), suggesting that initial experiments could start at nanomolar concentrations and extend to the micromolar range.[1]

Troubleshooting Guides

Problem: High variability in cell viability assay results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding and use a consistent cell number for each well. For a 96-well plate, a density of 5,000-10,000 cells/well is a common starting point.[5]

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause: Contamination.

    • Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and antibiotic-antimycotic solutions in the culture medium if necessary.

Problem: No observable effect of this compound on neuroblastoma cell viability.
  • Possible Cause: The tested concentration range is too low.

    • Solution: Expand the concentration range to higher values (e.g., up to 1 mM).

  • Possible Cause: The incubation time is too short.

    • Solution: Increase the incubation time with the compound. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours.[5]

  • Possible Cause: The specific neuroblastoma cell line used is resistant to the compound's effects.

    • Solution: Consider testing other neuroblastoma cell lines, as they can exhibit different sensitivities to therapeutic agents.

Experimental Protocols

Protocol: Determining IC50 using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[5]

  • Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Neuroblastoma Cell Lines

Cell LineIncubation Time (h)AssayIC50 (µM)
SH-SY5Y48MTT75
SK-N-BE(2)48MTT120
IMR-3248MTT95

Visualizations

Experimental_Workflow Workflow for Determining Optimal this compound Dosage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Neuroblastoma Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the optimal dosage of this compound.

Serotonin_Signaling_Pathway Hypothesized this compound Signaling in Neuroblastoma NMS This compound HTR Serotonin Receptor (e.g., 5-HT1E) NMS->HTR G_protein Gαi HTR->G_protein RAS RAS G_protein->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation/Survival ERK->Proliferation

Caption: Hypothesized signaling pathway for this compound in neuroblastoma cells.

References

Technical Support Center: Minimizing Off-Target Effects of N-Methylserotonin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-Methylserotonin (N-MS) in in vivo experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound (N-MS), also known as norbufotenin, is a tryptamine alkaloid and a derivative of serotonin.[1]

  • On-Target Effects: N-MS is a potent agonist at serotonin receptors, with high affinity for the 5-HT1A and 5-HT7 receptors (IC50 ≤ 2 nM).[1][2] It also functions as a selective serotonin reuptake inhibitor (SSRI).[1] These on-target activities are often leveraged in studies related to mood, cognition, and other neurological processes.

  • Known Off-Target Effects: A primary off-target concern with N-MS is its activity at the 5-HT2A receptor. Activation of this receptor is associated with psychoactive effects, including hallucinogenic-like responses in animal models, such as the head-twitch response.[3] While N-MS's affinity for other serotonin receptor subtypes is generally lower, cross-reactivity can occur, leading to a complex pharmacological profile.[1] Its metabolism by monoamine oxidase A (MAO-A) is a key factor in its bioavailability and potential for central nervous system (CNS) effects.[4]

Q2: I am observing unexpected behavioral changes in my animal models. How can I determine if these are off-target effects of this compound?

A2: Unexpected behavioral phenotypes are a common challenge. A systematic approach is necessary to distinguish off-target effects from on-target responses or experimental artifacts.

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects may only appear at higher concentrations.

  • Pharmacological Blockade: Use selective antagonists for suspected off-target receptors. For instance, to investigate 5-HT2A receptor-mediated effects, pre-treat animals with a selective 5-HT2A antagonist like M100907 before N-MS administration.[3] A reversal of the unexpected behavior would suggest the involvement of that specific receptor.

  • Behavioral Phenotyping: Employ a battery of behavioral tests to characterize the observed effects. For example, if you suspect anxiolytic or anxiogenic effects, use the Elevated Plus Maze.[5][6][7] For potential antidepressant-like effects, the Forced Swim Test is a standard assay.[4][8][9]

  • Control Groups: Always include a vehicle-only control group to rule out effects of the administration vehicle itself.

Q3: What is the best way to formulate and administer this compound for in vivo studies to enhance target engagement and minimize off-target effects?

A3: The choice of formulation and administration route is critical.

  • Formulation: this compound is often supplied as a salt (e.g., oxalate salt) and is soluble in aqueous solutions. For most in vivo applications, sterile saline (0.9% NaCl) is a suitable vehicle. For intracerebroventricular (i.c.v.) injections, sterile, purified water has been used.[3] If solubility is an issue, especially at higher concentrations, co-solvents may be considered, but their potential for toxicity and confounding effects must be carefully evaluated.[10]

  • Administration Route:

    • Intracerebroventricular (i.c.v.): This route bypasses the blood-brain barrier and delivers N-MS directly to the CNS. This is ideal for studying central effects and can help minimize peripheral off-target activity. However, it is an invasive procedure.

    • Intravenous (i.v.): Provides rapid and complete bioavailability. However, it can lead to high peak plasma concentrations, potentially increasing the risk of off-target effects. Slow infusion can mitigate this.

    • Intraperitoneal (i.p.): A common route for systemic administration in rodents. It is less invasive than i.v. injection but can have variable absorption. Repeated i.p. injections of certain vehicles can cause local irritation and inflammation.[11]

    • Oral Gavage (p.o.): Non-invasive, but bioavailability may be low due to first-pass metabolism, primarily by MAO-A in the liver.[4]

Logical Troubleshooting Workflow for Unexpected In Vivo Effects

troubleshooting_workflow start Unexpected In Vivo Effect Observed check_dose Is the dose within the established therapeutic range? start->check_dose high_dose High Dose: Consider dose reduction. check_dose->high_dose No check_formulation Is the formulation appropriate and well-tolerated? check_dose->check_formulation Yes formulation_issue Formulation Issue: Test vehicle alone. Reformulate if necessary. check_formulation->formulation_issue No pharmacological_blockade Use selective antagonists for suspected off-target receptors. check_formulation->pharmacological_blockade Yes behavioral_phenotyping Conduct a battery of behavioral assays to characterize the phenotype. pharmacological_blockade->behavioral_phenotyping off_target_confirmed Off-Target Effect Confirmed behavioral_phenotyping->off_target_confirmed Effect Blocked/Characterized on_target_or_artifact On-Target Effect or Experimental Artifact behavioral_phenotyping->on_target_or_artifact Effect Persists/Unclear

Caption: A logical workflow for troubleshooting unexpected in vivo effects of this compound.

Quantitative Data Summary

Understanding the binding profile of this compound is key to predicting and mitigating off-target effects. Below is a summary of available binding affinity data.

Table 1: this compound Binding Affinities

Receptor TargetLigandAffinity (IC50/Ki)SpeciesReference
5-HT1A ReceptorThis compound≤ 2 nM (IC50)Not Specified[1][2]
5-HT7 ReceptorThis compound≤ 2 nM (IC50)Not Specified[1][2]
Serotonin Transporter (SERT)This compoundActs as a selective reuptake inhibitor (Specific IC50 not widely reported)Not Specified[1]

Table 2: α-Methylserotonin Binding Affinities (Related Compound)

Receptor TargetLigandAffinity (Ki)SpeciesReference
5-HT1A Receptorα-Methylserotonin40-150 nMNot Specified
5-HT1B Receptorα-Methylserotonin40-150 nMNot Specified
5-HT1D Receptorα-Methylserotonin40-150 nMNot Specified
5-HT2A/2B/2C Receptorsα-MethylserotoninHigh affinity, non-selectiveNot Specified

Note: Comprehensive binding data for this compound across all serotonin receptor subtypes and other neurotransmitter receptors is limited in publicly available literature. Researchers are encouraged to perform their own binding assays for a complete off-target profile in their system.

Detailed Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration for Head-Twitch Response (HTR) Assay

This protocol is adapted from studies investigating 5-HT2A receptor activation.

Experimental Workflow for i.c.v. Injection and HTR Assessment

icv_htr_workflow cluster_prep Preparation cluster_injection Injection cluster_observation Observation a Anesthetize mouse b Secure in stereotaxic frame a->b d Inject N-MS into lateral ventricle b->d c Prepare N-MS solution (10-40 µg in sterile water) c->d e Place mouse in observation chamber d->e f Record head-twitch responses for 30 minutes e->f

Caption: Workflow for i.c.v. administration of N-MS and subsequent HTR assessment.

Methodology:

  • Animal Model: Adult male mice (e.g., C57BL/6J).

  • N-MS Preparation: Dissolve this compound in sterile, purified water to achieve final doses of 10, 20, and 40 µg per animal. The injection volume is typically 5 µL.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Drill a small hole in the skull over the lateral ventricle.

    • Slowly inject 5 µL of the N-MS solution into the ventricle.

  • Behavioral Observation:

    • Immediately after injection, place the mouse in a clean, transparent observation chamber.

    • Record the number of head-twitches for a period of 30 minutes. A head-twitch is a rapid, rotational movement of the head.

  • Troubleshooting:

    • No head-twitch response: Verify the accuracy of the injection site. Ensure the N-MS solution was prepared correctly and is not degraded.

    • Excessive grooming or other behaviors: These may be on- or off-target effects. Record all observed behaviors for a complete ethogram.

Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animal Model: Adult mice or rats.

  • Procedure:

    • Administer N-MS or vehicle via the desired route (e.g., i.p.) at a predetermined time before the test (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms, closed arms, and the number of entries into each arm using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

  • Troubleshooting:

    • High variability: Ensure consistent lighting conditions and minimize noise in the testing room. Handle animals gently to reduce stress.

    • Freezing behavior: This can be a sign of high anxiety. Record the duration of freezing as an additional measure.

Protocol 3: Forced Swim Test (FST) for Assessing Antidepressant-Like Effects

Methodology:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Animal Model: Adult mice or rats.

  • Procedure:

    • Administer N-MS or vehicle. The timing of administration will depend on the route and expected pharmacokinetics.

    • Place the animal in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

  • Troubleshooting:

    • Animals sinking: This is rare but can occur. Monitor animals closely and remove them from the water if they are unable to keep their head above water.

    • Confounding effects on locomotor activity: A compound that increases general locomotor activity can produce a false positive in the FST. It is crucial to also assess locomotor activity in a separate test.

Signaling Pathways

This compound and Serotonin Receptor Signaling

This compound primarily exerts its effects through G-protein coupled serotonin receptors. The 5-HT1A receptor is typically coupled to Gi/o, leading to inhibition of adenylyl cyclase and a decrease in cAMP. The 5-HT7 receptor is coupled to Gs, which activates adenylyl cyclase and increases cAMP levels. The off-target 5-HT2A receptor is coupled to Gq, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Simplified Signaling Pathways of Key N-MS Targets

signaling_pathways cluster_5HT1A 5-HT1A Receptor (On-Target) cluster_5HT7 5-HT7 Receptor (On-Target) cluster_5HT2A 5-HT2A Receptor (Off-Target) NMS This compound r5HT1A 5-HT1A NMS->r5HT1A Agonist r5HT7 5-HT7 NMS->r5HT7 Agonist r5HT2A 5-HT2A NMS->r5HT2A Agonist (potential) Gi Gi/o r5HT1A->Gi AC_neg Adenylyl Cyclase ↓ Gi->AC_neg cAMP_neg cAMP ↓ AC_neg->cAMP_neg Gs Gs r5HT7->Gs AC_pos Adenylyl Cyclase ↑ Gs->AC_pos cAMP_pos cAMP ↑ AC_pos->cAMP_pos Gq Gq r5HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG

Caption: Simplified signaling pathways for on-target (5-HT1A, 5-HT7) and a key off-target (5-HT2A) receptor of this compound.

This technical support center provides a starting point for troubleshooting and minimizing the off-target effects of this compound in your in vivo research. Careful experimental design, including appropriate controls and a multi-faceted approach to data interpretation, is essential for obtaining reliable and reproducible results.

References

troubleshooting N-Methylserotonin receptor binding assay results

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center with troubleshooting guides and FAQs for N-Methylserotonin receptor binding assays is provided below. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during these experiments.

Troubleshooting this compound Receptor Binding Assays

This guide addresses frequent problems encountered during this compound receptor binding assays, which are specific types of serotonin (5-HT) receptor binding assays. The advice provided is broadly applicable to radioligand binding assays targeting these receptors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very high non-specific binding. What are the common causes and solutions?

High non-specific binding can obscure the specific binding signal, making data interpretation difficult. Here are potential causes and their remedies:

  • Inadequate Blocking: The blocking agent (e.g., BSA) may not be effectively preventing the radioligand from binding to non-receptor sites.

    • Solution: Increase the concentration of the blocking agent or try a different one, such as non-fat dry milk.

  • Radioligand Issues: The radioligand may be binding to the filter paper, assay plates, or other surfaces.

    • Solution: Pre-soaking the filter papers in a solution like polyethyleneimine (PEI) can help reduce non-specific binding of cationic radioligands. Consider using plates designed for low protein binding.

  • Concentration of Radioligand: Using a radioligand concentration that is too high can lead to increased non-specific binding.

    • Solution: Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd (dissociation constant).

  • Insufficient Washing: Inadequate washing after incubation can leave unbound radioligand behind, contributing to high background.

    • Solution: Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is at the correct temperature (typically ice-cold) to reduce dissociation of the specifically bound ligand.

Q2: My specific binding signal is too low or absent. What should I check?

A low specific binding signal can be due to a variety of factors, from reagent quality to experimental setup.

  • Inactive Receptor Preparation: The receptor preparation (e.g., cell membranes, tissue homogenates) may have low receptor density or may have been degraded.

    • Solution: Verify the quality and concentration of your receptor preparation using a well-characterized ligand. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.

  • Radioligand Degradation: The radioligand may have degraded due to improper storage or handling.

    • Solution: Check the age and storage conditions of the radioligand. If in doubt, purchase a fresh batch.

  • Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.

    • Solution: Optimize these parameters. Conduct a time-course experiment to determine the time to reach binding equilibrium. Verify the pH and ionic strength of the binding buffer.

  • Incorrect Definition of Non-Specific Binding: The concentration of the competing, non-labeled ligand used to define non-specific binding might be too low to displace all specific binding.

    • Solution: Use a high concentration of the competing ligand, typically 100- to 1000-fold higher than the Kd of the competing ligand.

Q3: I am seeing high variability between my replicates. How can I improve the reproducibility of my assay?

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells.

  • Inconsistent Washing: Variations in the washing procedure can lead to inconsistent results.

    • Solution: Use a cell harvester for rapid and uniform washing of all samples. If washing manually, ensure the timing and volume are consistent for each sample.

  • Temperature Fluctuations: Inconsistent temperatures during incubation can affect binding kinetics.

    • Solution: Use a temperature-controlled incubator or water bath. Ensure all samples are brought to the correct temperature before starting the reaction.

  • Incomplete Mixing: Failure to properly mix the assay components can result in uneven binding.

    • Solution: Gently vortex or mix all tubes/wells after adding all components.

Experimental Protocols & Data

General Protocol for a Radioligand Binding Assay

A typical radioligand binding assay involves incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand. The amount of bound radioactivity is then measured to determine receptor binding characteristics.

Table 1: Example Reagents and Conditions for a 5-HT Receptor Binding Assay

ComponentDescriptionTypical Concentration/Condition
Receptor Source Cell membranes or tissue homogenates expressing the target 5-HT receptor.10-100 µg protein per well
Radioligand A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-5-HT).0.1-10 nM (near Kd)
Binding Buffer Tris-HCl buffer is commonly used.50 mM Tris-HCl, pH 7.4
Non-specific Blocker A non-labeled ligand to determine non-specific binding.1-10 µM (e.g., unlabeled 5-HT)
Incubation Time Time to reach equilibrium.30-120 minutes
Incubation Temp. Temperature at which the binding is optimal.25-37°C
Washing Buffer Ice-cold buffer to remove unbound radioligand.Ice-cold 50 mM Tris-HCl

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prep_receptors Prepare Receptor Membranes add_components Add Buffer, Ligand, and Membranes to Assay Plate prep_receptors->add_components prep_ligand Prepare Radiolabeled Ligand prep_ligand->add_components prep_buffer Prepare Assay Buffer prep_buffer->add_components incubate Incubate at Defined Temperature and Time add_components->incubate harvest Rapid Filtration through Glass Fiber Filters incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_data Plot Data and Determine Binding Parameters (Kd, Bmax) calc_binding->plot_data

Caption: Workflow for a typical radioligand receptor binding assay.

Troubleshooting Logic Diagram

G start Problem with Assay Results high_nsb High Non-Specific Binding? start->high_nsb low_sb Low Specific Binding? high_nsb->low_sb No sol_nsb1 Increase Blocking Agent high_nsb->sol_nsb1 Yes high_var High Variability? low_sb->high_var No sol_sb1 Verify Receptor Activity low_sb->sol_sb1 Yes sol_var1 Check Pipette Calibration high_var->sol_var1 Yes end_node Re-run Assay high_var->end_node No sol_nsb2 Optimize Ligand Concentration sol_nsb1->sol_nsb2 sol_nsb3 Improve Washing Steps sol_nsb2->sol_nsb3 sol_nsb3->end_node sol_sb2 Check Radioligand Quality sol_sb1->sol_sb2 sol_sb3 Optimize Assay Conditions sol_sb2->sol_sb3 sol_sb3->end_node sol_var2 Standardize Washing sol_var1->sol_var2 sol_var3 Ensure Temperature Control sol_var2->sol_var3 sol_var3->end_node

Caption: A decision tree for troubleshooting common assay issues.

Signaling Pathways

This compound is an agonist for several serotonin (5-HT) receptors. The binding of an agonist to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade. Below is a generalized diagram for 5-HT receptor signaling.

Generalized 5-HT Receptor Signaling Pathway

G cluster_gq Gq Pathway cluster_gi Gi Pathway ligand This compound (Agonist) receptor 5-HT Receptor (GPCR) ligand->receptor g_protein G-Protein (Gq/G11 or Gi/Go or Gs) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates (Gq) ac_inhibit Adenylyl Cyclase (AC) g_protein->ac_inhibit inhibits (Gi) pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cell_response_gq Cellular Response ca_release->cell_response_gq pkc->cell_response_gq camp_inhibit ↓ cAMP ac_inhibit->camp_inhibit pka_inhibit ↓ PKA camp_inhibit->pka_inhibit cell_response_gi Cellular Response pka_inhibit->cell_response_gi

Caption: Simplified signaling pathways for Gq and Gi coupled 5-HT receptors.

stability testing of N-Methylserotonin under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of N-Methylserotonin under different pH conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Q1: My chromatogram shows significant peak tailing for this compound. 1. Interaction of the basic amine group with acidic silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a base-deactivated column or an end-capped C18 column. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. A slightly acidic mobile phase (e.g., pH 3-4 with 0.1% formic acid) often improves peak shape for basic compounds. 3. Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.
Q2: I am observing poor recovery of this compound from my samples. 1. Adsorption of the compound to sample vials (glass or plastic). 2. Degradation during sample preparation or storage. 3. Inefficient extraction from the sample matrix.1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Prepare samples fresh and protect them from light and elevated temperatures. If storage is necessary, keep them at 2-8°C for a short duration. 3. Optimize your sample extraction procedure. Ensure the pH of the extraction solvent is compatible with the analyte's stability.
Q3: I see multiple, unexpected peaks in my chromatogram after forced degradation. 1. Formation of secondary or tertiary degradation products due to overly harsh stress conditions. 2. Contamination of the sample or mobile phase.1. Reduce the concentration of the stressor (acid/base), the temperature, or the incubation time. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] 2. Run a blank (mobile phase) and a control sample (this compound in solvent without stressor) to identify any background contamination.
Q4: My baseline is noisy and drifting during the HPLC run. 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or column. 3. Unstable detector lamp.1. Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air. 2. Prepare fresh mobile phase with HPLC-grade solvents and filter it. Flush the column with a strong solvent. 3. Allow the detector lamp to warm up sufficiently (at least 30 minutes). If the noise persists, the lamp may need replacement.
Q5: The retention time of this compound is shifting between injections. 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.1. Ensure the mobile phase is well-mixed and prepared fresh. If using a gradient, check the pump's proportioning valves. 2. Use a column oven to maintain a constant temperature.[2] 3. Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between runs.

Experimental Protocol: pH Stability of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values, based on ICH Q1A(R2) guidelines.[1]

1. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Phosphate or citrate buffer solutions

  • Calibrated pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6mm, 5µm)

  • Temperature-controlled incubator or water bath

  • Volumetric flasks, pipettes, and autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

  • Sample Preparation for Stress Conditions:

    • For each pH condition, transfer a known volume of the stock solution into a separate flask.

    • Acidic Condition: Add 0.1 M HCl to achieve the desired final drug concentration (e.g., 100 µg/mL).

    • Neutral Condition: Add purified water or a neutral buffer (pH 7.0).

    • Alkaline Condition: Add 0.1 M NaOH.

    • Prepare a control sample by diluting the stock solution in the mobile phase to the same concentration without any stressor.

  • Incubation:

    • Incubate the acidic, neutral, and alkaline samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).[3] The goal is to achieve a target degradation of 5-20%.[1][4]

    • At each time point, withdraw an aliquot from each sample.

  • Sample Analysis:

    • Before injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples (including the control) by a validated stability-indicating HPLC method.

    • The mobile phase could consist of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the control sample.

    • Identify and quantify any degradation products. The peak area of all degradation products should be summed and compared to the initial peak area of the main compound to ensure mass balance.

Data Presentation

The results of the stability study should be summarized in a clear and concise table.

Table 1: Hypothetical Stability of this compound at 60°C

pH Condition Time (hours) % this compound Remaining Major Degradation Product 1 (% Peak Area) Major Degradation Product 2 (% Peak Area) Total Degradants (%)
pH 2 (0.1 M HCl) 0100.00.00.00.0
2492.54.81.26.0
4885.19.32.511.8
7278.913.63.817.4
pH 7 (Water) 0100.00.00.00.0
2499.8< 0.1< 0.1< 0.2
4899.50.2< 0.10.3
7299.10.50.10.6
pH 12 (0.1 M NaOH) 0100.00.00.00.0
2490.36.50.87.3
4881.212.41.914.3
7272.818.93.122.0

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Sample (pH 2) stock->acid Dilute neutral Neutral Sample (pH 7) stock->neutral Dilute alkaline Alkaline Sample (pH 12) stock->alkaline Dilute control Control Sample (T=0) stock->control Dilute incubate Incubate at 60°C acid->incubate neutral->incubate alkaline->incubate hplc HPLC Analysis control->hplc Direct Analysis sampling Sample at 24, 48, 72h incubate->sampling neutralize Neutralize Samples sampling->neutralize neutralize->hplc data Data Interpretation (% Remaining, Degradants) hplc->data

Caption: Experimental workflow for pH stability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound? While specific data is limited, tryptamine derivatives like this compound are susceptible to oxidation of the indole ring and potential reactions at the ethylamine side chain, especially under harsh acidic, basic, or oxidative conditions.[5]

Q2: What are the ideal storage conditions for this compound? this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2] It is advisable to keep it in a tightly sealed container to prevent exposure to air and humidity. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Q3: Why is a stability-indicating method important? A stability-indicating analytical method is crucial because it can accurately quantify the decrease in the active ingredient's concentration without interference from any degradation products, excipients, or impurities.[6] This ensures that the stability data is reliable.

Q4: How much degradation should I aim for in a forced degradation study? The recommended target for degradation is between 5-20%.[1] Less than 5% may not be sufficient to demonstrate the method's stability-indicating capability, while more than 20% can lead to the formation of secondary degradation products that are not relevant to real-world storage conditions.

Q5: Do I need to identify the structure of the degradation products? According to ICH guidelines, degradation products observed in stability studies conducted under recommended storage conditions should be identified if they are present at a significant level.[4] It may not be necessary to identify all products formed under forced degradation conditions if they are not observed during long-term stability studies.[4]

References

N-Methylserotonin Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylserotonin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound extraction?

A1: this compound has been successfully isolated from several plant species, notably from the immature seeds of Zanthoxylum piperitum and the roots/rhizomes of Actaea racemosa (black cohosh)[1][2][3][4].

Q2: What kind of yields can I expect for this compound extraction?

A2: The yield of this compound can vary significantly based on the plant source, its maturity, and the extraction method employed. For instance, the extraction of this compound 5-O-β-glucoside from immature seeds of Zanthoxylum piperitum has been reported to be approximately 0.15% (w/w)[1].

Q3: Which solvents are most effective for this compound extraction?

A3: Methanol and ethanol are commonly used solvents for the extraction of alkaloids like this compound from plant materials. Methanol is often favored in phytochemical analysis for its ability to extract a wide range of compounds with varying polarities[5]. However, for applications involving biological assays, ethanol is often preferred due to its lower toxicity[5]. Aqueous mixtures of these alcohols (e.g., 70-80%) can also be effective[6].

Q4: How do temperature and pH affect the extraction yield and stability of this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction.

Issue 1: Poor or No Yield of this compound
Possible Cause Suggested Solution
Inappropriate Plant Material Ensure you are using the correct plant part and that it is at the optimal stage of development. For example, immature seeds of Zanthoxylum piperitum have a higher concentration of this compound glucosides[1].
Inefficient Cell Lysis The plant material should be finely ground to a powder to maximize the surface area for solvent penetration.
Incorrect Solvent Choice The polarity of the extraction solvent is crucial. For this compound, polar solvents like methanol or ethanol are generally effective. Consider performing sequential extractions with solvents of varying polarity to optimize the process.
Suboptimal Extraction Time/Temperature Extraction time and temperature should be optimized. Prolonged extraction at high temperatures can lead to degradation. A systematic approach, varying one parameter at a time, can help determine the optimal conditions.
Degradation of this compound This compound may degrade due to exposure to harsh pH, high temperatures, or light. It is advisable to work under mild conditions and protect the extract from light. The metabolism of this compound is similar to serotonin and can be catalyzed by monoamine oxidase A (MAO-A)[11].
Issue 2: Co-extraction of Impurities
Possible Cause Suggested Solution
Non-selective Solvent If the initial extract is highly impure, consider a multi-step extraction. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent like methanol or ethanol.
Complex Plant Matrix The crude extract will likely contain a complex mixture of compounds. Purification steps such as liquid-liquid extraction and chromatography are essential to isolate this compound.

Experimental Protocols

Protocol 1: Extraction of this compound 5-O-β-glucoside from Zanthoxylum piperitum Seeds

This protocol is based on the reported isolation from immature seeds[1].

  • Preparation of Plant Material :

    • Obtain immature seeds of Zanthoxylum piperitum.

    • Freeze-dry the seeds and then grind them into a fine powder.

  • Extraction :

    • Suspend the powdered seeds in methanol.

    • Perform extraction at room temperature with continuous stirring for 24 hours.

    • Filter the mixture to separate the methanol extract from the solid residue.

    • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

  • Purification :

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Bioassay-Guided Fractionation of this compound from Actaea racemosa

This protocol is adapted from the methodology used to identify this compound in black cohosh[2][12].

  • Initial Extraction :

    • Exhaustively extract dried and milled rhizomes/roots of Actaea racemosa with methanol at room temperature using percolation[2].

    • Concentrate the methanol extract in vacuo to yield a syrupy residue[2].

  • Solvent Partitioning :

    • Reconstitute the residue in deionized water and partition it with ethyl acetate to separate compounds based on polarity[2].

  • Column Chromatography :

    • Subject the water partition to column chromatography using a resin like Amberlite XAD-2[2].

    • Elute with water followed by methanol to obtain different fractions[2].

  • Further Purification and Identification :

    • The fractions can be analyzed by HPLC and LC-MS/MS to identify and isolate this compound[2]. The active fractions can be further purified using techniques like Fast Centrifugal Partition Chromatography (FCPC)[13].

Data Presentation

Table 1: Reported Yield of this compound Derivative

Plant Source Plant Part Compound Extraction Method Reported Yield (w/w) Reference
Zanthoxylum piperitumImmature SeedsThis compound 5-O-β-glucosideMethanol Extraction~0.15%[1]

Table 2: General Comparison of Solvents for Alkaloid Extraction

Solvent Polarity Advantages Disadvantages
Methanol HighExcellent for extracting a wide range of polar compounds.Can extract a significant amount of water-soluble impurities. Toxic.
Ethanol HighGood for extracting polar compounds. Safer for biological applications.May be slightly less efficient than methanol for some polar compounds.
Water Very HighInexpensive and non-toxic.Can extract a large amount of sugars and other highly polar impurities.
Ethyl Acetate MediumGood for extracting moderately polar compounds.Less effective for highly polar compounds like this compound.
Hexane LowEffective for removing non-polar impurities like lipids.Does not extract polar compounds like this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.

Extraction_Workflow Plant_Material Plant Material (e.g., Z. piperitum seeds) Grinding Grinding/ Homogenization Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification LLE Liquid-Liquid Extraction Purification->LLE Optional Chromatography Column Chromatography Purification->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_NMS Pure This compound HPLC->Pure_NMS

Caption: A general experimental workflow for this compound extraction.

This compound Signaling Pathway

This compound is a potent agonist of the 5-HT1A and 5-HT7 serotonin receptors[11]. The diagram below illustrates the primary signaling cascades initiated by the activation of these receptors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMS This compound Receptor_1A 5-HT1A Receptor NMS->Receptor_1A Receptor_7 5-HT7 Receptor NMS->Receptor_7 G_protein_i Gi/o Protein Receptor_1A->G_protein_i G_protein_s Gs Protein Receptor_7->G_protein_s AC Adenylyl Cyclase G_protein_i->AC Cellular_Response_Inhibition Inhibitory Cellular Response G_protein_i->Cellular_Response_Inhibition Inhibition of Ca2+ channels, Activation of K+ channels G_protein_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK Pathway PKA->ERK PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Cellular_Response_Activation Excitatory Cellular Response ERK->Cellular_Response_Activation PI3K_Akt->Cellular_Response_Activation

Caption: this compound signaling via 5-HT1A and 5-HT7 receptors.

Disclaimer: This technical support center provides information for research purposes only. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Technical Support Center: Refining Purification Methods for Synthetic N-Methylserotonin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic N-Methylserotonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities depend on the synthetic route employed. However, when this compound is synthesized via N-methylation of serotonin, the primary impurities are typically:

  • Unreacted Serotonin: The starting material for the methylation reaction.

  • N,N-dimethylserotonin (Bufotenine): An over-methylated byproduct.[1]

  • Other reaction byproducts and reagents.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying synthetic this compound are:

  • Column Chromatography: Effective for separating this compound from impurities with different polarities, such as unreacted serotonin and N,N-dimethylserotonin. Due to the basic nature of tryptamines, deactivating the silica gel with a base like triethylamine is often recommended to prevent streaking and improve separation.

  • Recrystallization: A highly effective method for obtaining high-purity crystalline this compound, often as a salt. A known successful method is the recrystallization of this compound hydrogen oxalate from an aqueous solution.[2][3][4]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of recrystallization. For visualizing tryptamine derivatives like this compound on a TLC plate, several methods can be used:

  • UV Light (254 nm): Many tryptamines are UV-active and will appear as dark spots on a fluorescent TLC plate.[5]

  • Staining Reagents:

    • p-Anisaldehyde Stain: A versatile stain for many functional groups.

    • Ninhydrin: Effective for visualizing primary and secondary amines, which will appear as colored spots upon heating.

    • Iodine Vapor: A non-destructive method where compounds adsorb iodine to appear as brown spots.[5]

A specific TLC method for tryptamines involves a mobile phase of Methanol–28% Ammonia (100:1.5, v/v) on a silica gel plate, with visualization under 365nm UV light after spraying with 0.25% NaClO in 0.1 M NaOH.[6]

Troubleshooting Guides

Column Chromatography

Problem: My this compound is streaking on the TLC plate and eluting as a broad band from the column.

  • Possible Cause: The basic amine group of this compound is interacting strongly with the acidic silanol groups on the silica gel.

  • Solution: Deactivate the silica gel by incorporating a small amount of a basic modifier into your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonia in the solvent system (e.g., dichloromethane/methanol/triethylamine).

Problem: I am having trouble separating this compound from serotonin.

  • Possible Cause: Serotonin is more polar than this compound due to the presence of a primary amine. Your mobile phase may be too polar, causing both compounds to elute together.

  • Solution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). A solvent system of dichloromethane (DCM) with an increasing gradient of methanol (MeOH) is a good starting point. For example, begin with 98:2 DCM:MeOH and gradually increase the methanol concentration. The less polar this compound should elute before the more polar serotonin.

Problem: My compound is not eluting from the column, even with a high concentration of polar solvent.

  • Possible Cause: Your compound may have crashed out of solution on the column, or it is too polar for the chosen mobile phase.

  • Solution:

    • Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, consider a dry loading technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.

    • If the compound is still retained, a more polar solvent system may be necessary. A mixture of chloroform, methanol, and n-hexane has been used for the separation of polar compounds.

Recrystallization

Problem: My this compound is "oiling out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Try to cool the solution more slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Add a seed crystal of pure this compound if available.

    • Ensure the starting material is not excessively impure, as this can interfere with crystal lattice formation. A preliminary purification by column chromatography may be necessary.

Problem: I have a low yield after recrystallization.

  • Possible Cause:

    • Too much solvent was used, preventing the solution from becoming saturated upon cooling.

    • The compound has significant solubility in the cold solvent.

    • The crystals were not completely collected during filtration.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Ensure the solution is cooled sufficiently to minimize the solubility of the product.

    • After filtration, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This is a general protocol and may require optimization based on the specific impurity profile of your synthetic mixture.

1. Materials:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and visualization reagents

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a mobile phase of 95:5 DCM:MeOH with 1% TEA.

    • Visualize the spots to identify the separation profile of this compound and its impurities. Adjust the solvent polarity as needed to achieve good separation (Rf of the product between 0.2 and 0.4).

  • Column Packing:

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 DCM:MeOH with 1% TEA).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for samples with low solubility, perform a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase, collecting fractions in separate tubes.

    • Monitor the elution by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing pure this compound (as determined by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound as its Hydrogen Oxalate Salt

This protocol is based on a reported method for obtaining crystalline this compound hydrogen oxalate.[2][3][4]

1. Materials:

  • Purified this compound freebase

  • Oxalic acid

  • Deionized water

  • Erlenmeyer flask

  • Heating and stirring plate

  • Buchner funnel and filter paper

  • Ice bath

2. Procedure:

  • Salt Formation and Dissolution:

    • Dissolve the purified this compound freebase in a minimal amount of hot deionized water in an Erlenmeyer flask.

    • In a separate container, prepare a saturated aqueous solution of oxalic acid.

    • Add the oxalic acid solution dropwise to the hot this compound solution with stirring until precipitation is complete. Add a slight excess to ensure complete salt formation.

    • Heat the mixture with stirring until all the precipitated this compound hydrogen oxalate redissolves. Use the minimum amount of hot water necessary to achieve a clear solution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning between a stationary and mobile phaseDifferential solubility in a solvent at different temperatures
Stationary Phase Silica Gel (often deactivated with a base)Not applicable
Typical Mobile Phase/Solvent Dichloromethane/Methanol with TriethylamineWater (for the oxalate salt)
Typical Purity Achieved >95%>99%
Typical Yield 60-90%70-95%
Primary Impurities Removed Compounds with different polarity (e.g., serotonin, N,N-dimethylserotonin)Soluble impurities and those present in small quantities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synth Crude Synthetic This compound tlc1 TLC Analysis (Crude) synth->tlc1 Assess Purity column Silica Gel Column Chromatography tlc1->column Develop Method tlc2 TLC Analysis (Fractions) column->tlc2 Monitor Fractions recryst Recrystallization (Oxalate Salt) column->recryst Combine Pure Fractions tlc2->column Optimize Gradient pure_product Pure this compound Hydrogen Oxalate recryst->pure_product troubleshooting_chromatography start Column Chromatography Problem streaking Streaking on TLC/ Broad Elution start->streaking poor_sep Poor Separation of Serotonin & N-Me-Serotonin start->poor_sep no_elution Compound Stuck on Column start->no_elution sol_streaking Add Base (TEA/Ammonia) to Mobile Phase streaking->sol_streaking Yes sol_sep Use Gradient Elution (Start with lower polarity) poor_sep->sol_sep Yes sol_elution Use Dry Loading or Increase Mobile Phase Polarity no_elution->sol_elution Yes

References

Validation & Comparative

A Comparative Analysis of the Behavioral Effects of N-Methylserotonin and DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of N-Methylserotonin and N,N-Dimethyltryptamine (DMT), two structurally related tryptamine alkaloids. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology of serotonergic compounds. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways.

Executive Summary

This compound and DMT are both psychoactive compounds that exert their effects primarily through the serotonin receptor system. While sharing a common tryptamine core, their distinct pharmacological profiles lead to different behavioral outcomes. DMT is a well-known classic psychedelic, while this compound's behavioral effects are less characterized but show overlapping mechanisms. The primary shared mechanism for their hallucinogenic-like effects is the activation of the serotonin 2A (5-HT2A) receptor.

This guide will delve into the comparative data on their effects on the head-twitch response (a preclinical proxy for hallucinogenic potential), locomotor activity, and their potential for reward or aversion as measured by conditioned place preference.

Data Presentation: Behavioral Effects

The following tables summarize the quantitative data on the behavioral effects of this compound and DMT from rodent studies.

Table 1: Head-Twitch Response (HTR) in Mice

CompoundDoseRoute of AdministrationNumber of Head Twitches (Mean ± SEM)ED50Reference
This compound 20 µgi.c.v.~15-20 in WT miceNot explicitly stated, but effective at 20 µg[1][2]
DMT 10 mg/kgi.p.Not explicitly stated, but induces HTRNot explicitly stated, but active[3]
5-MeO-DMT (DMT analog) 10 mg/kgi.p.~25-30 in WT miceNot explicitly stated, but potent[1][2]
LSD (for comparison) 200 µg/kgi.p.83.8 ± 5.952.9 µg/kg[4]

Note: Data for this compound and 5-MeO-DMT are from the same study, allowing for a more direct comparison.[1][2] There is a strong correlation between the potency of hallucinogens to induce the HTR in mice and their hallucinogenic potency in humans.[3]

Table 2: Locomotor Activity in Rodents

CompoundSpeciesDoseRoute of AdministrationEffect on Locomotor ActivityReference
This compound ---No direct studies found-
DMT Rat10 mg/kgi.p.Does not grossly impair locomotion[5]
5-MeO-DMT (DMT analog) Mouse10 mg/kgi.p.Reduced distance traveled[1]
5-MeO-DMT (DMT analog) Rat0.01-1.0 mg/kgs.c.Decreased locomotor activity[6]

Note: There is a lack of direct comparative studies on the effects of this compound and DMT on locomotor activity. The available data for DMT and its analog, 5-MeO-DMT, suggest a dose-dependent decrease in locomotor activity.

Table 3: Conditioned Place Preference (CPP)

CompoundSpeciesDoseRoute of AdministrationOutcomeReference
This compound ---No studies found-
DMT ---No direct studies found-

Note: There is a significant gap in the literature regarding the rewarding or aversive properties of both this compound and DMT as assessed by the conditioned place preference paradigm.

Experimental Protocols

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, side-to-side rotational head movement in rodents, considered a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.[7][8]

  • Subjects: Male C57BL/6J mice are commonly used.

  • Drug Administration: Compounds are administered via intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.) injection.

  • Observation: Following administration, mice are placed in a clean, transparent observation chamber. The number of head twitches is manually counted by a trained observer, often for a period of 30-60 minutes. Automated systems using a magnetometer attached to the head can also be used for detection.[4]

  • Data Analysis: The total number of head twitches within the observation period is recorded. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal response).

Open Field Test for Locomotor Activity

The open field test is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The floor is often divided into a central and a peripheral zone.

  • Procedure: A single mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 10-30 minutes).

  • Data Collection: An overhead video camera records the session. Automated tracking software analyzes various parameters, including:

    • Total distance traveled

    • Time spent in the center vs. periphery

    • Rearing frequency (a measure of exploratory behavior)

  • Data Analysis: These parameters are compared between drug-treated and vehicle-treated groups to assess the effect of the compound on locomotor and exploratory activity.

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.

  • Apparatus: A two- or three-compartment box with distinct visual and tactile cues in each compartment.

  • Procedure: The test consists of three phases:

    • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

    • Conditioning: Over several days, the animal is confined to one compartment after receiving the drug and to another compartment after receiving a vehicle injection.

    • Post-Conditioning (Test): The animal is again allowed to freely explore all compartments, and the time spent in each compartment is measured.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Signaling Pathways

The primary mechanism underlying the hallucinogenic-like effects of both this compound and DMT is the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like DMT or this compound initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to downstream cellular responses, including neuronal excitation, which is thought to contribute to the psychedelic experience.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Response Neuronal Excitation & Downstream Effects Ca2->Response PKC->Response Agonist This compound or DMT Agonist->5HT2A Binds to

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Behavioral Assays

The following diagram illustrates a typical workflow for conducting the behavioral experiments described in this guide.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Subjects Select Animal Subjects (e.g., C57BL/6J mice) Acclimation Acclimate to Housing and Handling Subjects->Acclimation Drug_Prep Prepare Drug Solutions (this compound/DMT) and Vehicle Acclimation->Drug_Prep Admin Administer Drug or Vehicle Drug_Prep->Admin HTR Head-Twitch Response Assay Admin->HTR OFT Open Field Test (Locomotor Activity) Admin->OFT CPP Conditioned Place Preference Admin->CPP Data_Collection Record Behavioral Data (Manual or Automated) HTR->Data_Collection OFT->Data_Collection CPP->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Generate Dose-Response Curves, Compare Groups Stats->Results

Caption: General Workflow for Behavioral Pharmacology Studies.

Conclusion

This compound and DMT exhibit overlapping behavioral effects, primarily mediated by their agonist activity at the 5-HT2A receptor. The head-twitch response data suggest that both compounds have hallucinogenic potential, with the DMT analog 5-MeO-DMT appearing more potent than this compound in the cited study. However, a significant knowledge gap exists regarding the comparative effects of this compound and DMT on locomotor activity and their potential for reward or aversion. Further direct comparative studies are warranted to fully elucidate the behavioral pharmacology of this compound and its potential as a research tool or therapeutic agent. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting future research in this area.

References

A Comparative Analysis of Head-Twitch Response Induced by N-Methylserotonin and 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the head-twitch response (HTR) induced by two serotonergic compounds, N-Methylserotonin and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The head-twitch response in rodents is a widely utilized behavioral proxy for assessing the potential hallucinogenic activity of substances that act on the serotonin 2A (5-HT2A) receptor.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of the pharmacological profiles of these two compounds.

Data Presentation: Quantitative Comparison of Head-Twitch Response

The following table summarizes the available quantitative data on the head-twitch response induced by this compound and 5-MeO-DMT in mice. It is important to note that the data are compiled from different studies and direct comparisons should be made with consideration of the variations in experimental conditions.

ParameterThis compound5-MeO-DMTSource
Animal Model Wild-Type (WT) and β-arrestin2 Knockout (βarr2-KO) miceC57BL/6J mice[3]
Route of Administration Intracerebroventricular (i.c.v.)Intraperitoneal (i.p.)[3][4]
Dosage Range 10 - 40 µg (i.c.v.)5 - 40 mg/kg (i.p.)[3][4]
Peak Response (Emax) ~25 twitches/30 min (at 20 µg in WT mice)~56 twitches/2 hr (at 40 mg/kg)[3][4]
Potency (ED50) Not explicitly calculated in the cited study.ED50 range = 0.2-1.8 mg/kg[5]
Duration of Action Not explicitly stated.Shorter duration than psilocybin.[4][4]
5-HT2A Receptor Dependence Blocked by the 5-HT2A antagonist M100907.[3][6]Blocked by the 5-HT2A antagonist M100907.[7][3][6][7]
Effect of β-arrestin2 KO Significantly more head twitches observed in βarr2-KO mice.[3]Significantly more head twitches observed in βarr2-KO mice.[3][3]

Experimental Protocols

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents, which is considered a reliable behavioral marker for 5-HT2A receptor activation.[2] The following sections detail the typical methodologies employed in the studies cited in this guide.

Animal Models

The most commonly used animal model for HTR assays is the male C57BL/6J mouse.[8] Studies may also utilize knockout mice, such as β-arrestin2 knockout (βarr2-KO) mice, to investigate the role of specific signaling proteins.[3]

Drug Administration

Test compounds are typically administered via intraperitoneal (i.p.) injection.[4] For compounds that may have difficulty crossing the blood-brain barrier, direct administration into the central nervous system, such as intracerebroventricular (i.c.v.) injection, can be employed.[3]

Head-Twitch Response Quantification

Several methods are used to quantify the head-twitch response:

  • Manual Observation: Trained observers manually count the number of head twitches over a specified period. This is often done by reviewing video recordings of the animals.[4]

  • Magnetometer-Based Systems: A small magnet is affixed to the mouse's head, and a magnetometer coil surrounding the observation chamber detects the rapid head movements, which are then recorded and analyzed.[8]

  • Automated Video Analysis: Advanced machine learning tools, such as DeepLabCut, are used to automatically track and quantify head-twitch events from video recordings, offering a high-throughput and objective analysis.[9]

The observation period typically begins immediately after drug administration and can last from 30 minutes to 2 hours.[3][4]

Signaling Pathways and Mechanisms of Action

The head-twitch response induced by both this compound and 5-MeO-DMT is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).[3][6]

The Role of Gq-Protein Signaling

Activation of the 5-HT2A receptor by an agonist leads to the coupling of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is considered essential for the induction of the head-twitch response.

The Modulatory Role of β-arrestin2

While Gq signaling is the primary driver of the HTR, the β-arrestin2 pathway plays a modulatory role. Interestingly, for both this compound and 5-MeO-DMT, the head-twitch response is enhanced in mice lacking β-arrestin2, suggesting that β-arrestin2 may normally act to dampen or regulate the 5-HT2A receptor signaling that leads to this behavior.[3]

Visualizations

Signaling Pathway of Head-Twitch Response

HTR_Signaling_Pathway cluster_receptor 5-HT2A Receptor Activation cluster_gq Gq Pathway (Primary Effector) cluster_arrestin β-arrestin2 Pathway (Modulatory) Agonist This compound or 5-MeO-DMT Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq Activates b_Arrestin β-arrestin2 Receptor->b_Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates HTR Head-Twitch Response Ca_Release->HTR Leads to PKC->HTR Leads to Desensitization Receptor Desensitization/ Internalization b_Arrestin->Desensitization Promotes Desensitization->HTR Inhibits

Signaling cascade of the 5-HT2A receptor leading to HTR.
Experimental Workflow for Head-Twitch Response Assay

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Administration Administer Drug (i.p. or i.c.v.) Animal_Model->Administration Drug_Prep Prepare Drug Solutions (this compound or 5-MeO-DMT) Drug_Prep->Administration Observation Place in Observation Chamber and Record Behavior Administration->Observation Quantification Quantify Head Twitches (Manual, Magnetometer, or Automated) Observation->Quantification Analysis Statistical Analysis (Dose-Response Curves, ED50, Emax) Quantification->Analysis Result Comparative Analysis of HTR Profiles Analysis->Result

Workflow of a typical head-twitch response experiment.

References

Differential Signaling of N-Methylserotonin and Serotonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways activated by N-Methylserotonin and the classical neurotransmitter, serotonin. Understanding the nuanced differences in their interactions with 5-HT receptors is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades.

At a Glance: Key Signaling Differences

While both this compound and serotonin are agonists at various serotonin receptors, their downstream signaling pathways exhibit significant divergences. A primary distinction lies in their engagement of the β-arrestin pathway at the 5-HT2A receptor. Serotonin-induced signaling through this receptor is dependent on β-arrestin2, a key regulatory protein, whereas this compound activates the receptor independently of this pathway.[1] This fundamental difference in biased agonism leads to distinct cellular responses.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (EC50) of this compound and serotonin at various 5-HT receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Serotonin at Human 5-HT Receptors

Receptor SubtypeThis compound (Ki, nM)Serotonin (Ki, nM)
5-HT1A≤ 2[2]3[3]
5-HT1BData not available85[4]
5-HT1DData not available150[4]
5-HT1EData not available>10,000[4]
5-HT2AData not available10 (iC50)
5-HT2BData not available2.9 (EC50)[5]
5-HT2CData not availableData not available
5-HT70.023 (IC50)65[3]

Note: Data for this compound is limited. The provided IC50 values are indicative of high affinity.

Table 2: Comparative Functional Potency (EC50, nM) of this compound and Serotonin

AssayReceptor SubtypeThis compound (EC50, nM)Serotonin (EC50, nM)
cAMP Accumulation 5-HT1A (Inhibition)Data not availableData not available
5-HT4 (Stimulation)Data not available12.42[6]
5-HT7 (Stimulation)Data not availableData not available
Phosphoinositide (IP1) Turnover 5-HT2AData not available25[7]
β-Arrestin Recruitment 5-HT2AData not availableData not available
Akt Phosphorylation 5-HT2ANo stimulation observed[1]Stimulation observed[1]

Differential Signaling Pathways

The distinct signaling pathways of this compound and serotonin, particularly at the 5-HT2A receptor, are visualized below.

cluster_serotonin Serotonin Signaling at 5-HT2A Receptor Serotonin Serotonin HTR2A_S 5-HT2A Receptor Serotonin->HTR2A_S Gq_S Gq/11 HTR2A_S->Gq_S betaArrestin2 β-Arrestin2 HTR2A_S->betaArrestin2 PLC_S PLC Gq_S->PLC_S IP3_DAG_S IP3 / DAG PLC_S->IP3_DAG_S Ca_PKC_S Ca²⁺ / PKC IP3_DAG_S->Ca_PKC_S Src_S Src betaArrestin2->Src_S PI3K_S PI3K Src_S->PI3K_S Akt_S Akt (Phosphorylation) PI3K_S->Akt_S Cellular_Response_S Cellular Response (e.g., Head-twitch) Akt_S->Cellular_Response_S cluster_n_methylserotonin This compound Signaling at 5-HT2A Receptor N_Methylserotonin This compound HTR2A_N 5-HT2A Receptor N_Methylserotonin->HTR2A_N Gq_N Gq/11 HTR2A_N->Gq_N PLC_N PLC Gq_N->PLC_N IP3_DAG_N IP3 / DAG PLC_N->IP3_DAG_N Ca_PKC_N Ca²⁺ / PKC IP3_DAG_N->Ca_PKC_N Cellular_Response_N Cellular Response Ca_PKC_N->Cellular_Response_N cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate with Radioligand & Competitor prepare_membranes->incubate filter Separate Bound/ Unbound Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

References

N-Methylserotonin vs. Classic SSRIs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological efficacy of N-Methylserotonin and classic Selective Serotonin Reuptake Inhibitors (SSRIs). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data, detailed protocols, and signaling pathway visualizations.

Introduction

Classic SSRIs, such as fluoxetine, sertraline, and paroxetine, exert their primary therapeutic effect by selectively inhibiting the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1] This enhanced serotonergic neurotransmission is believed to underlie their antidepressant effects.

This compound, a naturally occurring tryptamine alkaloid, presents a more complex pharmacological profile.[2] It is known to act as a selective serotonin reuptake inhibitor, similar to classic SSRIs.[2] Additionally, it functions as a high-affinity agonist at specific serotonin receptors, notably the 5-HT1A and 5-HT7 receptors.[2] This dual mechanism of action suggests a potentially different and broader spectrum of physiological and therapeutic effects compared to classic SSRIs.

Data Presentation

In Vitro Efficacy at the Serotonin Transporter (SERT)

The binding affinity for the serotonin transporter is a key determinant of the potency of SSRIs. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

CompoundSERT Binding Affinity (Ki, nM)
This compound Data not available
Fluoxetine1.0
Sertraline0.26
Paroxetine0.1
Citalopram1.1
Escitalopram1.1
In Vitro Efficacy at Serotonin Receptors

This compound exhibits high affinity for several serotonin receptors, a characteristic that distinguishes it from classic SSRIs, which generally have low affinity for these receptors.

CompoundReceptor TargetAffinity (IC50, nM)
This compound 5-HT1A≤ 2
5-HT7≤ 2

Experimental Protocols

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol is a standard method to determine the binding affinity of a test compound for the serotonin transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

  • Radioligand: [³H]Citalopram or other suitable high-affinity SERT radioligand.

  • Test Compound: e.g., this compound, Fluoxetine.

  • Reference Compound: A known SSRI (e.g., Paroxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates and filter mats.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold Assay Buffer.

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of a non-labeled SERT inhibitor), and various concentrations of the test compound.

    • Add the cell membrane preparation to each well.

    • Add the radioligand at a concentration near its dissociation constant (Kd).

    • Incubate the plate at room temperature (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through filter mats using a cell harvester.

    • Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Assay (IC50 Determination)

This assay measures the functional ability of a compound to inhibit the reuptake of serotonin into cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for serotonin reuptake.

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Radiolabeled Substrate: [³H]Serotonin.

  • Test Compound: e.g., this compound, Fluoxetine.

  • Reference Compound: A known SSRI.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis Buffer.

  • 96-well microplates.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate hSERT-expressing cells in 96-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells with pre-warmed Uptake Buffer.

    • Pre-incubate the cells with various concentrations of the test compound for a set time (e.g., 15-30 minutes) at 37°C.

    • Initiate serotonin uptake by adding [³H]Serotonin to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

    • Lyse the cells by adding Lysis Buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Behavioral Models for Antidepressant-Like Activity

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral assays in rodents to screen for potential antidepressant drugs.[1][3]

Forced Swim Test (FST):

  • Principle: Rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.[1]

  • Procedure:

    • Individually place a mouse or rat in a transparent cylinder filled with water (23-25°C).

    • The session typically lasts for 6 minutes.

    • Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement other than that required to keep the head above water.[4]

    • Compare the immobility time between vehicle-treated and drug-treated groups.

Tail Suspension Test (TST):

  • Principle: Mice are suspended by their tails, and their attempts to escape are measured. Immobility in this test is interpreted as a state of behavioral despair, which is reduced by antidepressants.[3][5]

  • Procedure:

    • Suspend a mouse by its tail from a horizontal bar using adhesive tape.

    • The suspension period is typically 6 minutes.

    • Record the total duration of immobility during the test.

    • Compare the immobility time between vehicle-treated and drug-treated groups.

Mandatory Visualization

SSRI_Signaling_Pathway cluster_synapse Synapse SSRI Classic SSRI SERT SERT SSRI->SERT Inhibits Serotonin_inc Increased Synaptic Serotonin SynapticCleft Synaptic Cleft PostsynapticReceptor Postsynaptic 5-HT Receptors Serotonin_inc->PostsynapticReceptor Activates DownstreamSignaling Downstream Signaling Cascades (e.g., cAMP, PLC) PostsynapticReceptor->DownstreamSignaling Initiates GeneExpression Altered Gene Expression DownstreamSignaling->GeneExpression Regulates Neuroplasticity Increased Neuroplasticity & Neurogenesis GeneExpression->Neuroplasticity Promotes TherapeuticEffect Antidepressant Effect Neuroplasticity->TherapeuticEffect Leads to

Signaling Pathway of Classic SSRIs

N_Methylserotonin_Signaling_Pathway cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT7 5-HT7 Receptor Pathway NMS This compound HT1A 5-HT1A Receptor (Gi/o-coupled) NMS->HT1A Agonist HT7 5-HT7 Receptor (Gs-coupled) NMS->HT7 Agonist AC_inhibit Inhibition of Adenylyl Cyclase HT1A->AC_inhibit cAMP_dec Decreased cAMP AC_inhibit->cAMP_dec PKA_inhibit Decreased PKA Activity cAMP_dec->PKA_inhibit NeuronalHyper Neuronal Hyperpolarization PKA_inhibit->NeuronalHyper AC_activate Activation of Adenylyl Cyclase HT7->AC_activate cAMP_inc Increased cAMP AC_activate->cAMP_inc PKA_activate Increased PKA Activity cAMP_inc->PKA_activate ERK_activate ERK Pathway Activation PKA_activate->ERK_activate NeuronalMod Modulation of Neuronal Function ERK_activate->NeuronalMod

Signaling Pathways of this compound

Experimental_Workflow Start Start CellCulture Culture hSERT-expressing HEK293 cells Start->CellCulture Plating Plate cells in 96-well plates CellCulture->Plating PreIncubation Pre-incubate with Test Compound Plating->PreIncubation AddRadioligand Add [³H]Serotonin PreIncubation->AddRadioligand Incubation Incubate at 37°C AddRadioligand->Incubation Termination Terminate uptake and wash cells Incubation->Termination Lysis Lyse cells Termination->Lysis Counting Scintillation Counting Lysis->Counting DataAnalysis Data Analysis (IC50 determination) Counting->DataAnalysis End End DataAnalysis->End

Workflow for Serotonin Reuptake Assay

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and classic SSRIs. While both inhibit serotonin reuptake, this compound's high affinity for 5-HT1A and 5-HT7 receptors suggests a multimodal mechanism of action that could translate to a different therapeutic and side-effect profile. The provided tables of quantitative data, though incomplete for this compound's SERT affinity, offer a clear comparison of the potencies of well-established SSRIs. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers in the field. Further investigation is warranted to fully elucidate the in vivo efficacy of this compound and to directly compare its antidepressant-like effects with those of classic SSRIs in validated behavioral models. The absence of such direct comparative studies represents a significant knowledge gap in understanding the full therapeutic potential of this compound.

References

Validating the Psychoactive Potential of N-Methylserotonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the psychoactive potential of N-Methylserotonin against established serotonergic psychedelics and the endogenous neurotransmitter, serotonin. The assessment is based on available in vitro and in vivo data, focusing on interactions with the serotonin 2A (5-HT2A) receptor, a key mediator of psychedelic effects. Due to a lack of specific quantitative binding and functional potency data for this compound at the 5-HT2A receptor in the public domain, this guide draws upon qualitative findings and data from structurally related compounds to provide a comprehensive overview.

Executive Summary

This compound, an endogenous metabolite of serotonin, demonstrates clear evidence of psychoactive potential. In vivo studies confirm its ability to induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic activity in humans that is known to be mediated by the 5-HT2A receptor. While direct quantitative comparisons of its binding affinity and functional potency at the 5-HT2A receptor with other classic psychedelics are currently limited by available data, its demonstrated in vivo activity suggests it is a crucial molecule of interest in the field of psychoactive drug research.

Comparative Analysis of Receptor Interactions and Psychoactive Effects

The following tables summarize the available quantitative data for this compound and selected comparator compounds.

Table 1: 5-HT2A Receptor Binding Affinity (Ki)

CompoundKi (nM) at 5-HT2A ReceptorCitation(s)
This compound Data Not Available
Psilocin~6 - 173[1][2]
DMT (N,N-Dimethyltryptamine)39 - 1985[3][4]
Serotonin~10 (agonist radioligand) / ~250 (antagonist radioligand)[5]

Lower Ki values indicate higher binding affinity.

Table 2: 5-HT2A Receptor Functional Potency (EC50)

CompoundEC50 (nM) at 5-HT2A Receptor (Calcium Flux/IP1 Accumulation)Citation(s)
This compound Data Not Available
Psilocin~10 (in vivo estimate)[6]
DMTData Not Available in comparable assays
Serotonin14[7]

Lower EC50 values indicate higher potency in activating the receptor.

Table 3: In Vivo Psychoactive Potential (Head-Twitch Response, HTR)

CompoundHTR InductionED50Citation(s)
This compound YesData Not Available[8]
Psilocybin (pro-drug to Psilocin)Yes~1.0 mg/kg (i.p. in mice)[2]
DMTYesData Not Available
Serotonin (intracerebroventricular)Yes (at high doses)Data Not Available[6]

The Head-Twitch Response (HTR) in rodents is a widely accepted behavioral model predictive of hallucinogenic potential in humans.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate replication and further research.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Objective: To quantify the affinity of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous substances.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol outlines a method to determine the functional potency (EC50) of a compound as an agonist at the 5-HT2A receptor.

Objective: To measure the ability of a compound to activate the 5-HT2A receptor and induce a downstream signaling event, specifically the release of intracellular calcium.

Materials:

  • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compound (e.g., this compound).

  • A reference full agonist (e.g., serotonin).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the reference full agonist).

Mouse Head-Twitch Response (HTR) Assay

This in vivo protocol is used to assess the potential psychoactive effects of a compound.

Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound.

Materials:

  • Male C57BL/6J mice.

  • Test compound (e.g., this compound).

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer system for automated detection.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a period before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection, i.p.).

  • Observation: Place the mice individually in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • HTR Quantification: A trained observer, blind to the treatment conditions, manually counts the number of head twitches. A head twitch is a rapid, rotational movement of the head that is distinct from normal grooming or exploratory behavior. Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for detection and quantification.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Plot the number of head twitches against the dose of the test compound to generate a dose-response curve and determine the ED50 value (the dose that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for validating the psychoactive potential of a compound like this compound.

G cluster_0 Cell Membrane Agonist This compound (or other Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Ca->CellularResponse

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_0 Experimental Workflow Start Compound of Interest (this compound) BindingAssay In Vitro: 5-HT2A Receptor Binding Assay (Ki) Start->BindingAssay FunctionalAssay In Vitro: 5-HT2A Receptor Functional Assay (EC50) Start->FunctionalAssay HTRAssay In Vivo: Head-Twitch Response (HTR) Assay (ED50) Start->HTRAssay PsychoactivePotential Assessment of Psychoactive Potential BindingAssay->PsychoactivePotential FunctionalAssay->PsychoactivePotential HTRAssay->PsychoactivePotential

Caption: Experimental Workflow for Psychoactive Potential.

Conclusion

The available evidence strongly supports the psychoactive potential of this compound, primarily through its interaction with the 5-HT2A receptor. The induction of the head-twitch response in rodents is a significant finding that aligns it with known serotonergic psychedelics. However, to fully characterize its profile and establish a definitive comparison with other psychoactive compounds, further research is required to determine its 5-HT2A receptor binding affinity (Ki) and functional potency (EC50). The experimental protocols and comparative data provided in this guide offer a framework for conducting such investigations and advancing our understanding of this endogenous psychoactive molecule.

References

A Comparative Guide to the Serotonin Receptor Affinities of N-Methylserotonin and Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two tryptamine derivatives, N-Methylserotonin and psilocin, for various serotonin (5-HT) receptors. The information presented herein is curated from multiple scientific sources to offer a comprehensive overview for researchers engaged in neuropharmacology and drug development.

Quantitative Receptor Binding Data

The binding affinities of this compound and psilocin for a range of serotonin receptors are summarized in the table below. Affinity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a higher binding affinity. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Receptor SubtypeThis compound Affinity (nM)Psilocin Affinity (nM)
5-HT1A IC50: ≤ 2Ki: 100[1], 152-146[2]
5-HT2A -Ki: 6[1], 120-173[2]
5-HT2C -Ki: 14[1], 79-311[2]
5-HT7 IC50: ≤ 2-

Note: "-" indicates that data was not found in the searched sources.

Comparative Analysis

From the available data, this compound demonstrates high affinity for the 5-HT1A and 5-HT7 receptors, with IC50 values in the low nanomolar range.[3] In contrast, psilocin exhibits a broader spectrum of activity with high affinity for the 5-HT2A receptor, a key target for its psychedelic effects.[1] Its affinity for 5-HT1A and 5-HT2C receptors is moderate.[1][2] The significant difference in affinity profiles suggests distinct pharmacological effects and potential therapeutic applications for each compound.

Experimental Protocols

The determination of receptor binding affinities for these compounds is primarily achieved through competitive radioligand binding assays. A generalized protocol for such an assay is outlined below.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound or psilocin) for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • A specific radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test compound (this compound or psilocin) at various concentrations.

  • A known non-specific binding agent.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations is prepared in the assay buffer. A parallel set of tubes is prepared with a high concentration of a non-specific binding agent to determine non-specific binding.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq Protein (α, β, γ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca2->cellular_response pkc->cellular_response ligand Agonist (e.g., Psilocin) ligand->receptor Binds to

Figure 1. 5-HT2A Receptor Gq Signaling Pathway.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptor incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand (Fixed Concentration) prep_radioligand->incubation prep_competitor Prepare Unlabeled Competitor (Varying Concentrations) prep_competitor->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration measurement Measure Radioactivity of Bound Ligand filtration->measurement plot_data Plot Competition Curve (% Inhibition vs. [Competitor]) measurement->plot_data calculate_ic50 Determine IC50 Value plot_data->calculate_ic50 calculate_ki Calculate Ki Value (Cheng-Prusoff Equation) calculate_ic50->calculate_ki

Figure 2. Competitive Radioligand Binding Assay Workflow.

References

A Comparative Analysis of N-Methylserotonin and Bufotenin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

N-Methylserotonin and bufotenin are two closely related tryptamine alkaloids, both derivatives of the neurotransmitter serotonin. While structurally similar, they exhibit distinct pharmacological profiles that are of significant interest to researchers in neuropharmacology and drug development. This guide provides a comparative analysis of their receptor binding, functional activity, and metabolism, supported by experimental data and methodologies.

Introduction to the Compounds

This compound (5-hydroxy-N-methyltryptamine or 5-HO-NMT) is a tryptamine alkaloid found in various plants, animals, and fungi.[1] It is a mono-methylated derivative of serotonin. In the human body, this compound is involved in tryptophan metabolism.[2]

Bufotenin (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT) is a serotonergic psychedelic of the tryptamine family.[3] It is a di-methylated derivative of serotonin and is found in some species of mushrooms, plants, and most notably, the skin secretions of some toads.[3] It is also found in small amounts in the human body.[3]

Quantitative Data Presentation

The following tables summarize the key pharmacological parameters of this compound and bufotenin.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
ReceptorThis compound (Ki in nM)Bufotenin (Ki in nM)
5-HT1A ≤ 2 (IC50)[1][4]4.9[3]
5-HT2A Data not available in cited literature~5-10 fold higher than 5-MeO-DMT[3][5]
5-HT3 Data not available in cited literatureHigh affinity, similar to or higher than serotonin[3]
5-HT7 ≤ 2 (IC50)[1][4]Data not available in cited literature

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; it is the concentration required to produce half-maximum inhibition.

Table 2: Comparative Functional Activities (EC50 in nM)
ReceptorThis compound (EC50 in nM)Bufotenin (EC50 in nM)
5-HT1A Agonist activity reported[1][4]13[3]
5-HT2A Agonist activity reported (induces head-twitch response)[6]3.49[3]

Note: EC50 is the concentration of a drug that gives a half-maximal response.

Table 3: Comparative Pharmacokinetic and Metabolic Profile
ParameterThis compoundBufotenin
Primary Metabolic Pathway Deamination via Monoamine Oxidase A (MAO-A)[7]Deamination via Monoamine Oxidase A (MAO-A) and conjugation (glucuronidation, sulfation)[3]
Primary Metabolite 5-hydroxyindole acetaldehyde, further oxidized to 5-hydroxyindoleacetic acid (5-HIAA) or reduced to 5-hydroxytryptophol[7]5-Hydroxyindoleacetic acid (5-HIAA)[3]
Blood-Brain Barrier Penetration Likely poor due to rapid metabolism by MAO-A[7]Reduced capacity to cross due to high hydrophilicity[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Receptor Binding Assay (5-HT1A Receptor)

This protocol is a generalized procedure based on established methods for determining the binding affinity of a compound to the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (this compound or bufotenin) by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-hydroxy-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Non-specific Binding Control: 10 µM Metergoline.

  • Test Compounds: this compound and bufotenin at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the CHO-K1 cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: Prepare a series of dilutions of the test compounds. In triplicate, for each concentration of the test compound, add the cell membranes (typically 50-100 µg of protein), a fixed concentration of [³H]8-hydroxy-DPAT (e.g., 0.25 nM), and the test compound to a final assay volume of 250 µL. Prepare tubes for total binding (no competitor) and non-specific binding (with 10 µM Metergoline).

  • Incubation: Incubate the tubes at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Second Messenger Functional Assay (Calcium Flux for 5-HT2A Receptor)

This protocol outlines a cell-based functional assay to measure the activation of the 5-HT2A receptor by monitoring changes in intracellular calcium levels.

Objective: To determine the potency (EC50) of this compound and bufotenin as agonists at the 5-HT2A receptor.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound and bufotenin at various concentrations.

  • Positive Control: Serotonin.

  • Instrumentation: A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.

  • Assay: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader.

  • Compound Addition: Add varying concentrations of the test compounds or the positive control to the wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time (e.g., 2-3 minutes). The binding of an agonist to the 5-HT2A receptor will trigger a G-protein-mediated cellular response leading to an increase in intracellular calcium, which is detected as an increase in fluorescence.[2]

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist This compound or Bufotenin Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to

Caption: 5-HT2A receptor signaling pathway activated by this compound or bufotenin.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from CHO-5HT1A cells) incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]8-OH-DPAT) prep_ligands->incubation prep_compounds Prepare Test Compounds (this compound/Bufotenin) prep_compounds->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

References

N-Methylserotonin's Receptor Selectivity: A Comparative Analysis for 5-HT1A versus 5-HT7

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N-Methylserotonin's binding affinity and functional potency reveals its profile as a highly potent agonist with a notable, though not absolute, selectivity towards the 5-HT7 receptor over the 5-HT1A receptor. This guide provides a comprehensive comparison, including experimental data and methodologies, for researchers in pharmacology and drug development.

This compound, a tryptamine alkaloid, interacts with multiple serotonin receptors, exhibiting high affinity for both the 5-HT1A and 5-HT7 subtypes.[1] However, a quantitative assessment of its binding and functional characteristics is crucial to delineate its precise selectivity profile. This guide synthesizes available data to facilitate a direct comparison of this compound's activity at these two important G-protein coupled receptors (GPCRs).

Quantitative Comparison of Binding Affinity and Functional Potency

To assess the selectivity of this compound, both binding affinity (Ki or IC50) and functional potency (EC50 or IC50) at each receptor must be considered. While comprehensive data for this compound is not available in a single source, the following table summarizes the most relevant findings. A significant data point is the potent binding affinity of this compound for the 5-HT7 receptor, with a reported IC50 of 23 pM.[2]

Parameter5-HT1A Receptor5-HT7 ReceptorSelectivity (5-HT1A/5-HT7)
Binding Affinity (IC50) ≤ 2 nM[1]23 pM [2]> 87-fold
Functional Potency (EC50) Data not availableData not available-

Note: A direct comparison of Ki values is ideal for determining binding selectivity. The available data uses IC50 values, which can be influenced by experimental conditions. The selectivity is estimated based on the upper bound of the reported 5-HT1A affinity.

Signaling Pathways and Functional Consequences

The 5-HT1A and 5-HT7 receptors are coupled to different G-proteins, leading to opposing effects on the intracellular second messenger cyclic adenosine monophosphate (cAMP).

5-HT1A Receptor Signaling:

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[3] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This signaling cascade is associated with neuronal hyperpolarization and a reduction in neuronal firing rates, mediating effects such as anxiolysis and antidepressant actions.

5-HT7 Receptor Signaling:

In contrast, the 5-HT7 receptor is coupled to the stimulatory Gs protein.[4] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4] This pathway is implicated in various physiological processes, including the regulation of circadian rhythms, learning, and memory.

Below are diagrams illustrating the canonical signaling pathways for each receptor and a typical experimental workflow for determining receptor binding affinity.

5-HT1A_Signaling_Pathway This compound This compound 5-HT1A_Receptor 5-HT1A_Receptor This compound->5-HT1A_Receptor Binds to Gi/o_Protein Gi/o_Protein 5-HT1A_Receptor->Gi/o_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular_Response cAMP->Cellular_Response Leads to

5-HT1A Receptor Signaling Pathway

5-HT7_Signaling_Pathway This compound This compound 5-HT7_Receptor 5-HT7_Receptor This compound->5-HT7_Receptor Binds to Gs_Protein Gs_Protein 5-HT7_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular_Response cAMP->Cellular_Response Leads to

5-HT7 Receptor Signaling Pathway

Experimental Protocols

The determination of binding affinity and functional potency relies on standardized in vitro assays. Below are detailed methodologies for radioligand binding and cAMP functional assays.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT1A or 5-HT7 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable binding buffer. Determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A or [³H]-5-CT for 5-HT7).

    • Add varying concentrations of the unlabeled test compound (this compound).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells is incubated with an excess of a known high-affinity unlabeled ligand.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (with receptor expression) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow
cAMP Functional Assay (for determining EC50)

This assay measures the functional potency of a compound by quantifying its effect on intracellular cAMP levels.

  • Cell Culture and Plating:

    • Culture cells expressing the 5-HT1A or 5-HT7 receptor.

    • Plate the cells in a suitable microplate (e.g., 384-well) and allow them to adhere overnight.

  • Compound Addition and Stimulation:

    • For the 5-HT1A (Gi-coupled) assay, pre-treat the cells with forskolin to stimulate basal cAMP production.

    • Add varying concentrations of this compound to the wells.

    • For the 5-HT7 (Gs-coupled) assay, directly add varying concentrations of this compound.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • For the 5-HT1A receptor, the curve will show inhibition of forskolin-stimulated cAMP levels. Determine the IC50 value.

    • For the 5-HT7 receptor, the curve will show stimulation of cAMP levels. Determine the EC50 value.

References

A Comparative Guide to N-Methylserotonin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of N-Methylserotonin, a tryptamine alkaloid and a derivative of serotonin. Objective comparisons of performance and detailed experimental methodologies are presented to assist researchers in selecting the most appropriate technique for their specific applications in neuroscience, pharmacology, and drug development.

Comparison of Quantification Methods

The quantification of this compound in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection methods and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

MethodPrincipleCommon DetectorTypical UseAdvantagesDisadvantages
HPLC Chromatographic separation of the analyte from a mixture.Electrochemical (ED) or Fluorescence (FLD)Quantification of serotonin and its metabolites in biological fluids. This compound is often used as an internal standard.Cost-effective, reliable, and widely available.Lower sensitivity and selectivity compared to LC-MS/MS. Potential for matrix interference.
LC-MS/MS Chromatographic separation followed by mass analysis of the analyte and its fragment ions.Tandem Mass SpectrometerHighly sensitive and specific quantification in complex biological samples like plasma and serum.High sensitivity and specificity, enabling low detection limits. Reduced matrix effects compared to other methods.Higher equipment and operational costs. Requires specialized expertise.

Experimental Protocols

Detailed methodologies for the key quantification techniques are outlined below. These protocols are based on established methods and can be adapted for specific research needs.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of serotonin and can be adapted for this compound, which is often used as an internal standard in these assays.

Sample Preparation:

  • Homogenize tissue samples or use plasma/serum directly.

  • Deproteinize the sample by adding a precipitating agent such as perchloric acid.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Filter the supernatant before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: An aqueous buffer (e.g., citric acid) with an organic modifier like methanol.

  • Detection: Fluorescence detection with excitation and emission wavelengths typically around 280 nm and 340 nm, respectively.

  • Internal Standard: this compound is frequently used as an internal standard for serotonin quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of this compound and other biogenic amines in various biological matrices.

Sample Preparation:

  • To a small volume of plasma or serum, add an internal standard (a stable isotope-labeled version of the analyte is ideal).

  • Perform protein precipitation using an organic solvent like methanol or acetonitrile.

  • Centrifuge to remove precipitated proteins.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

LC-MS/MS Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and faster analysis times. A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for tryptamines.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity.

Visualizing this compound's Role and Analysis

To better understand the biological context and the analytical process, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its quantification.

cluster_0 This compound Signaling Pathway This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Agonist 5-HT7 Receptor 5-HT7 Receptor This compound->5-HT7 Receptor Agonist Serotonin Transporter (SERT) Serotonin Transporter (SERT) This compound->Serotonin Transporter (SERT) Inhibitor G-protein activation G-protein activation 5-HT1A Receptor->G-protein activation 5-HT7 Receptor->G-protein activation Reuptake Inhibition Reuptake Inhibition Serotonin Transporter (SERT)->Reuptake Inhibition Downstream Signaling Downstream Signaling G-protein activation->Downstream Signaling

Caption: this compound acts as an agonist at 5-HT1A and 5-HT7 receptors and inhibits the serotonin transporter (SERT).[1]

cluster_1 Experimental Workflow for this compound Quantification Sample_Collection Biological Sample Collection (e.g., Plasma, Serum, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatographic Separation Sample_Preparation->LC_Separation Detection Detection (MS/MS, Fluorescence, or Electrochemical) LC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: A generalized workflow for the quantification of this compound from biological samples.

References

Safety Operating Guide

Navigating the Disposal of N-Methylserotonin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe management of N-Methylserotonin waste, it is essential to adhere to the general principles of hazardous waste disposal, which include proper segregation, containerization, labeling, and transfer to a certified hazardous waste management facility. The following sections detail the chemical properties of this compound, a comprehensive disposal protocol, and visual workflows to guide laboratory personnel.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data, summarized from various scientific sources, informs the necessary safety precautions and material compatibility requirements.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O[1][2][3]
Molecular Weight 190.24 g/mol [1][2]
CAS Number 1134-01-6[1][2]
Physical Description Solid[2]
Alternate Names Nω-methylserotonin, Nω-methyl-5-hydroxytryptamine, Norbufotenin[1][3]
Purity ≥95% (typical for research grade)[1]

General Disposal Protocol for this compound

The following protocol is a comprehensive guide for the proper disposal of this compound, treating it as a hazardous chemical waste in the absence of specific regulatory guidelines. This procedure is based on general laboratory safety practices.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • Solid Waste: Dispose of solid this compound, contaminated items (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated hazardous waste container.[4][5]

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected as hazardous waste. After rinsing, deface the original label, and dispose of the container as regular trash, unless institutional policies state otherwise.[4]

3. Waste Containerization and Labeling:

  • Use containers that are compatible with this compound and are in good condition with a secure, leak-proof closure.[7][8]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[7][9]

4. Storage of Hazardous Waste:

  • Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][10]

  • The SAA must be inspected weekly for any signs of leakage.[6]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[6][7] Specifically, keep this compound waste away from strong oxidizing agents and strong acids.[9][11][12]

5. Disposal Procedure:

  • Never dispose of this compound down the sink or in the regular trash.[4][7] Chemical waste must not be released into the environment in any form.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[4]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flows for managing this compound waste.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_handling Container Handling cluster_disposal Final Disposal Generate this compound Waste Generate this compound Waste Is waste solid or liquid? Is waste solid or liquid? Generate this compound Waste->Is waste solid or liquid? Solid Waste Container Solid Waste Container Is waste solid or liquid?->Solid Waste Container Solid Liquid Waste Container Liquid Waste Container Is waste solid or liquid?->Liquid Waste Container Liquid Label Container Correctly Label Container Correctly Solid Waste Container->Label Container Correctly Liquid Waste Container->Label Container Correctly Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container Correctly->Store in Satellite Accumulation Area Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area->Contact EHS for Pickup Professional Disposal Professional Disposal Contact EHS for Pickup->Professional Disposal

Caption: Workflow for the proper disposal of this compound waste.

Chemical Incompatibility & Segregation cluster_incompatible Incompatible Materials cluster_compatible Segregated Storage This compound Waste This compound Waste Store Separately Store Separately This compound Waste->Store Separately Strong Oxidizing Agents Strong Oxidizing Agents Strong Oxidizing Agents->Store Separately Strong Acids Strong Acids Strong Acids->Store Separately

Caption: Segregation of this compound waste from incompatible chemicals.

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.